Hdac-IN-73
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H24Br2N4O6Se2 |
|---|---|
Molekulargewicht |
758.2 g/mol |
IUPAC-Name |
(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C22H24Br2N4O6Se2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+ |
InChI-Schlüssel |
QSYYRWXQKANXFE-XUIWWLCJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hdac-IN-73: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-73 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs alter chromatin structure and protein function, thereby influencing a wide array of cellular processes. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of therapeutic agents. This compound has demonstrated anti-tumor activity by promoting apoptosis and inducing cell cycle arrest. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on available data and the well-established effects of HDAC1 and HDAC6 inhibition.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the enzymatic activity of HDACs, particularly HDAC1 and HDAC6.[1] This inhibition leads to an accumulation of acetylated histones and non-histone proteins, resulting in a cascade of downstream cellular events that culminate in anti-tumor effects.
The general mechanism of HDAC inhibitors involves the following key steps:
-
Enzyme Inhibition : this compound binds to the active site of HDAC enzymes, preventing them from deacetylating their substrates.
-
Histone Hyperacetylation : The inhibition of HDACs leads to an increase in the acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins. This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure known as euchromatin.
-
Altered Gene Expression : The transition to euchromatin allows transcription factors and the transcriptional machinery to access DNA more readily, leading to the altered expression of specific genes. Notably, this includes the upregulation of tumor suppressor genes that can induce apoptosis and cell cycle arrest.[2]
-
Non-Histone Protein Hyperacetylation : HDACs also target a multitude of non-histone proteins, including transcription factors, signaling molecules, and chaperones. Inhibition by this compound can lead to the hyperacetylation of these proteins, altering their stability, activity, and protein-protein interactions.[2]
Quantitative Data
The inhibitory activity of this compound against specific HDAC isoforms has been quantified, providing insight into its selectivity and potency.
| Target | IC50 (µM) | Reference |
| HDAC1 | 0.17 | [1] |
| HDAC6 | 0.49 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways
Based on its inhibition of HDAC1 and HDAC6, this compound is predicted to modulate several key signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis Induction
HDAC inhibitors are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
-
Intrinsic Pathway : Inhibition of HDAC1 can lead to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bim and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][4] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[5]
-
Extrinsic Pathway : HDAC inhibitors can increase the expression of death receptors (e.g., TRAIL, DR5) on the cell surface, sensitizing cancer cells to apoptosis initiated by their respective ligands.[2][3]
-
p53 and p73 Regulation : HDAC1 inhibition can lead to the hyperacetylation and stabilization of the tumor suppressor protein p53, promoting both cell cycle arrest and the expression of pro-apoptotic genes.[2] In some contexts, HDAC inhibitors can also induce apoptosis through the p73, a p53 family member, via an E2F-1-mediated pathway.[6][7]
G2/M Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest at the G2/M phase.[1] This is a common effect of HDAC inhibitors and is mediated by the altered expression of key cell cycle regulators.
-
p21 Upregulation : HDAC1 inhibition can lead to the increased expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 binds to and inhibits cyclin/CDK complexes, which are essential for cell cycle progression, thereby causing arrest.[2]
-
Regulation of Mitotic Proteins : HDAC6 is known to deacetylate α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylated α-tubulin, which can disrupt microtubule dynamics and mitotic spindle formation, contributing to a G2/M arrest.
References
- 1. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. HDAC inhibitors trigger apoptosis in HPV-positive cells by inducing the E2F-p73 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Hdac-IN-73: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Potent Histone Deacetylase Inhibitor, Hdac-IN-73.
Introduction
This compound, also identified as compound P-503, is a novel and potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. As a synthetic analogue of Psammaplin A, a marine natural product, this compound has garnered significant interest within the scientific community for its pronounced anti-tumor activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on available scientific literature and aims to be a valuable resource for furthering our understanding and potential therapeutic applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is a symmetrical diselenide analogue of Psammaplin A, characterized by the replacement of the disulfide bond with a diselenide bond. This structural modification has been shown to significantly enhance its biological activity.[1]
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₄Br₂N₄O₆Se₂ | [2] |
| Molecular Weight | 758.18 g/mol | [2] |
| CAS Number | 2323571-16-8 | [2] |
| SMILES | OC1=CC=C(C/C(C(NCC[Se][Se]CCNC(/C(CC2=CC=C(O)C(Br)=C2)=N/O)=O)=O)=N\O)C=C1Br | [2] |
| Appearance | Solid | General knowledge |
| Storage | Store at -20°C | General knowledge |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against histone deacetylases, particularly HDAC1 and HDAC6. The inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression, leading to various cellular responses.
In Vitro Activity
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| HDAC1 Inhibition | - | 0.17 | [2] |
| HDAC6 Inhibition | - | 0.49 | [2] |
| Antiproliferative Activity | HCT116 | Potent | [2] |
The primary mechanism of action of this compound is the inhibition of HDAC enzymes. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest and apoptosis.[2] Furthermore, this compound has been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1][2]
In Vivo Activity
In a xenograft model using HCT116 human colorectal carcinoma cells, this compound demonstrated notable anti-tumor activity. However, it is important to note that toxicity was also observed at the tested dosage.[2]
| Animal Model | Dosage | Route | Results | Reference |
| HCT116 Xenograft | 5 mg/kg | i.p. | Significant tumor growth inhibition, but with observed toxicity. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Synthesis of this compound (as a Psammaplin A Analogue)
The synthesis of this compound, a diselenide analogue of Psammaplin A, involves a multi-step process. A general strategy for the synthesis of Psammaplin A analogues is as follows:
-
Preparation of the Oxime Acid: Starting from a suitable brominated tyrosine derivative, the corresponding oxime acid is synthesized. This typically involves reaction with hydroxylamine.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the oxime acid is activated, often using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Coupling with the Diselenide Linker: The activated oxime acid is then coupled with a diselenide-containing diamine linker to form the final symmetrical this compound molecule.
-
Purification: The final product is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of specific HDAC enzymes.
-
Reagents: Recombinant human HDAC1 and HDAC6 enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.
-
Procedure: a. In a 96-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of this compound or TSA. b. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). c. Add the fluorogenic HDAC substrate to initiate the reaction. d. Incubate the plate at 37°C for a further period (e.g., 30 minutes). e. Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorescent group. f. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Cell Culture: HCT116 cells are cultured in appropriate media and conditions.
-
Procedure: a. Seed HCT116 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. d. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
-
Cell Treatment: Treat HCT116 cells with this compound at the desired concentrations for a specific time.
-
Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are considered apoptotic, while PI positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat HCT116 cells with this compound at various concentrations for a defined period.
-
Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: a. Wash the fixed cells with PBS. b. Treat the cells with RNase A to degrade RNA. c. Stain the cells with Propidium Iodide (PI) solution.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the increase in histone acetylation following treatment with this compound.
-
Protein Extraction: Treat HCT116 cells with this compound. Lyse the cells to extract total protein or nuclear proteins.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated α-tubulin (as a non-histone control). A loading control antibody (e.g., β-actin or total histone H3) should also be used. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative increase in protein acetylation.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject HCT116 cells into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally) and a vehicle control according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for histone acetylation).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Signaling Pathways and Visualizations
This compound, as an HDAC inhibitor, influences key cellular signaling pathways that control cell cycle progression and apoptosis.
General mechanism of this compound action.
References
Hdac-IN-73: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-73, also identified as compound P-503, is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in preclinical cancer research. As an analogue of the marine natural product Psammaplin A, this compound exhibits potent inhibitory activity against Class I and IIb HDACs, specifically HDAC1 and HDAC6. This inhibitory action leads to the hyperacetylation of histone and non-histone proteins, culminating in pronounced anti-proliferative effects, induction of apoptosis, and cell cycle arrest in cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action in colon cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.
Discovery and Rationale
This compound was developed as part of a research initiative focused on synthesizing analogues of Psammaplin A with modified disulfide bonds to improve their therapeutic properties as HDAC inhibitors. The rationale behind its design was to optimize the inhibitory activity and selectivity towards specific HDAC isoforms implicated in cancer progression.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature (Jiang Y, et al. Eur J Med Chem. 2024 May 31;275:116541), a general overview of the synthesis of related selenium-containing hydroxamic acids is provided below. This synthesis typically involves the formation of a key intermediate containing a diselenide bond, followed by coupling with a hydroxamic acid moiety.
General Synthetic Scheme for Selenium-Containing Hydroxamic Acids:
-
Step 1: Formation of a Diselenide Intermediate: This often involves the reaction of a suitable starting material with a selenium source to introduce the diselenide functional group.
-
Step 2: Functionalization of the Diselenide Intermediate: The intermediate is then modified to introduce a carboxylic acid or an ester group, which is a precursor for the hydroxamic acid.
-
Step 3: Synthesis of the Hydroxamic Acid: The final step involves the reaction of the carboxylic acid or ester with hydroxylamine (B1172632) to form the hydroxamic acid, which is a key pharmacophore for HDAC inhibition.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below.
Table 1: In Vitro HDAC Inhibitory Activity of this compound [1][2][3]
| Enzyme | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
Table 2: In Vitro Anti-proliferative Activity of this compound [1]
| Cell Line | IC50 (µM) | Treatment Duration |
| HCT116 | 0.24 | 48 hours |
Table 3: In Vivo Anti-tumor Activity of this compound in HCT116 Xenograft Model [1]
| Dosage & Administration | Tumor Growth Inhibition | Observations |
| 5 mg/kg; i.p.; every 2 days for 26 days | Significant | Notable antitumor activity with some toxicity observed |
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of HDAC enzymes, leading to the accumulation of acetylated proteins within the cell. This disruption of the cellular acetylation landscape triggers several downstream signaling events, ultimately resulting in cancer cell death.
Induction of Histone and Non-Histone Protein Acetylation
Treatment of HCT116 colon cancer cells with this compound leads to a dose-dependent increase in the acetylation of histone H3 and α-tubulin[1]. The hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to the expression of tumor suppressor genes. The acetylation of α-tubulin, a non-histone protein, can disrupt microtubule dynamics, which is crucial for cell division and migration.
Cell Cycle Arrest
This compound induces cell cycle arrest at the G2/M phase in HCT116 cells[1]. This is in contrast to some other HDAC inhibitors that cause a G1 phase arrest. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. By arresting cells at this phase, this compound may prevent the proliferation of cancer cells.
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death[1]. HDAC inhibitors are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro HDAC Inhibition Assay
-
Principle: The inhibitory activity of this compound against purified HDAC1 and HDAC6 enzymes is measured using a fluorogenic substrate. The substrate is deacetylated by the HDAC enzyme, and a developer solution then cleaves the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the purified HDAC1 or HDAC6 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot for Acetylation Status
-
Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to assess the acetylation levels of histone H3 and α-tubulin following treatment with this compound.
-
Protocol:
-
Treat HCT116 cells with this compound or vehicle control for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated-histone H3, total histone H3, acetylated-α-tubulin, and total α-tubulin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
-
Protocol:
-
Treat HCT116 cells with this compound or vehicle control for 48 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Treat HCT116 cells with this compound or vehicle control for 24 hours.
-
Harvest the cells and wash them with binding buffer.
-
Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Xenograft Model
-
Principle: A human tumor xenograft model is used to evaluate the anti-tumor efficacy of a compound in vivo. HCT116 cells are implanted into immunodeficient mice, and the effect of this compound on tumor growth is monitored.
-
Protocol:
-
Subcutaneously inject HCT116 cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (5 mg/kg, i.p.) or vehicle control to the respective groups every two days for 26 days.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting).
-
Conclusion and Future Directions
This compound is a potent HDAC inhibitor with promising anti-cancer activity, particularly in colon cancer models. Its ability to induce cell cycle arrest and apoptosis, coupled with its in vivo efficacy, makes it a strong candidate for further development. Future research should focus on elucidating the detailed molecular mechanisms underlying its specific effects on the G2/M checkpoint and the apoptotic machinery. Furthermore, optimizing the dosing regimen to mitigate the observed toxicity in vivo will be crucial for its potential clinical translation. Combination studies with other anti-cancer agents could also be explored to enhance its therapeutic efficacy.
Caption: Workflow for the evaluation of this compound.
References
Hdac-IN-73 Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available literature does not contain specific quantitative gene expression or proteomics data for Hdac-IN-73. The information presented herein is based on the known inhibitory profile of this compound against Histone Deacetylase 1 (HDAC1) and 6 (HDAC6) and is supplemented with representative data from studies on other well-characterized HDAC inhibitors with similar targets. This guide serves as an illustrative framework for the anticipated effects and experimental approaches for studying this compound.
Executive Summary
This compound (also known as compound P-503) is a potent inhibitor of histone deacetylases, with demonstrated activity against HDAC1 and HDAC6. By inhibiting these enzymes, this compound is predicted to alter the acetylation status of both histone and non-histone proteins, leading to downstream effects on gene expression, cell cycle progression, and apoptosis. This document provides a technical overview of the presumed mechanisms of action of this compound, methodologies for its study, and illustrative data from related compounds to guide future research and development.
Core Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.
This compound, by inhibiting HDAC1 and HDAC6, is expected to increase the acetylation of their respective substrates.
-
HDAC1 Inhibition: HDAC1 is a class I HDAC primarily located in the nucleus. Its inhibition leads to the hyperacetylation of core histones (H2A, H2B, H3, and H4), which in turn relaxes chromatin structure and makes it more accessible for transcription. This can lead to the re-expression of silenced genes, including tumor suppressor genes.
-
HDAC6 Inhibition: HDAC6 is a class IIb HDAC that is predominantly cytoplasmic. It has several non-histone protein substrates, including α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of these proteins, affecting protein stability, protein folding, and cell motility.
The dual inhibition of HDAC1 and HDAC6 by this compound suggests that its biological effects are mediated through both nuclear and cytoplasmic mechanisms, impacting gene transcription directly and influencing protein function and stability.
Quantitative Data on this compound and Representative HDAC Inhibitors
While specific quantitative gene expression or proteomics data for this compound is not available, the following tables summarize the known inhibitory activity of this compound and provide illustrative examples of gene and protein expression changes induced by other HDAC inhibitors targeting HDAC1 and/or HDAC6.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
Table 2: Illustrative Gene Expression Changes Induced by HDAC1/6 Inhibition (Hypothetical Data)
This table presents hypothetical, yet representative, fold-changes in gene expression that could be anticipated following treatment with an HDAC1/6 inhibitor like this compound, based on published data for similar compounds.
| Gene Symbol | Gene Name | Function | Representative Fold Change (Treatment vs. Control) |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | ↑ 5.0 |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | ↓ 2.5 |
| MYC | MYC Proto-Oncogene | Cell proliferation, apoptosis | ↓ 3.0 |
| CCND1 | Cyclin D1 | Cell cycle progression | ↓ 2.0 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | ↑ 2.0 |
| CASP3 | Caspase 3 | Apoptosis execution | ↑ 1.8 |
Table 3: Illustrative Changes in Protein Acetylation and Abundance (Hypothetical Data)
This table provides hypothetical examples of changes in protein acetylation and total protein levels based on the known targets of HDAC1 and HDAC6.
| Protein | Function | Post-Translational Modification | Change upon HDAC1/6 Inhibition | Total Protein Level Change |
| Histone H3 | Chromatin structure, gene regulation | Acetylation | ↑ | No significant change |
| α-tubulin | Cytoskeleton, cell motility | Acetylation | ↑ | No significant change |
| Hsp90 | Protein folding and stability | Acetylation | ↑ | No significant change |
| p53 | Tumor suppressor | Acetylation | ↑ | May increase due to stabilization |
Signaling Pathways and Experimental Workflows
The inhibition of HDAC1 and HDAC6 by this compound is anticipated to modulate several key signaling pathways, primarily those involved in cell cycle control and apoptosis.
Cell Cycle Regulation Pathway
HDAC inhibitors are well-known to induce cell cycle arrest, often at the G1/S or G2/M phase. A key player in this process is the tumor suppressor protein p53 and its downstream target, p21 (CDKN1A).
Unveiling the Non-Histone Proteome: A Technical Guide to the Targets of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutics, primarily investigated for their role in oncology. While their impact on histone acetylation and subsequent gene expression is well-documented, a growing body of evidence highlights the critical role of non-histone protein deacetylation in their mechanism of action. This technical guide provides a comprehensive overview of the non-histone protein targets of HDAC inhibitors. It delves into the key signaling pathways modulated by these interactions and offers detailed experimental protocols for identifying and validating novel non-histone targets. This document serves as a resource for researchers and drug development professionals seeking to understand and exploit the broader therapeutic potential of HDAC inhibitors beyond their epigenetic effects on histones.
Introduction: Beyond Histones
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] While the term "histone deacetylase" reflects their initial discovery in the context of chromatin remodeling, it is now clear that their substrate scope is far broader.[4][5] The acetylation of non-histone proteins is a critical post-translational modification that regulates their stability, localization, enzymatic activity, and protein-protein interactions.[1][5][6]
HDAC inhibitors (HDACis) block the enzymatic activity of HDACs, leading to the hyperacetylation of their substrates.[7] This can have profound effects on cellular processes, including cell cycle progression, apoptosis, and signal transduction, independent of changes in gene expression.[1][5] Understanding the non-histone targets of HDACis is therefore crucial for elucidating their full mechanism of action and for the development of more specific and effective therapies.
Key Non-Histone Protein Targets of HDAC Inhibitors
A multitude of non-histone proteins have been identified as substrates for HDACs, and consequently, are targets of HDACis. These proteins are involved in a wide array of cellular functions. The following table summarizes some of the key non-histone targets, the HDACs implicated in their deacetylation, and the functional consequences of their hyperacetylation following HDACi treatment.
| Target Protein | Function | Implicated HDAC(s) | Consequence of Hyperacetylation by HDACi | References |
| p53 | Tumor suppressor, transcription factor | HDAC1, SirT1 | Increased stability and transcriptional activity, leading to cell cycle arrest and apoptosis. | [1][5] |
| RUNX3 | Tumor suppressor, transcription factor | Class I HDACs | Increased stability and transcriptional activity, inducing p21 and Bim, resulting in cell cycle arrest and apoptosis. | [1] |
| HIF-1α | Pro-angiogenic transcription factor | Class II HDACs | Degradation, leading to inhibition of angiogenesis. | [1] |
| HSP90 | Molecular chaperone | HDAC6 | Inhibition of chaperone function, leading to degradation of client proteins such as Bcr-Abl, c-Raf, and AKT. | [1] |
| E2F1 | Transcription factor | Class I HDACs | Increased acetylation, leading to recruitment to the p73 promoter and increased p73 expression. | [8] |
| NF-κB (p65) | Transcription factor (inflammation, anti-apoptosis) | HDAC3 | Modulation of transcriptional activity, affecting inflammatory and apoptotic responses. | [8] |
| STAT3 | Signal transducer and activator of transcription | Class I HDACs | Altered transcriptional activity. | [9] |
| Androgen Receptor (AR) | Hormone receptor, transcription factor | HDAC1 | Repression of its function. | [9] |
Signaling Pathways Modulated by Non-Histone Protein Acetylation
The hyperacetylation of non-histone proteins by HDAC inhibitors can significantly impact key cellular signaling pathways. Below are diagrams illustrating some of these critical pathways.
Caption: p53 signaling pathway modulation by HDAC inhibitors.
Caption: HSP90 chaperone pathway modulation by HDAC inhibitors.
Experimental Protocols for Target Identification and Validation
Identifying and validating the non-histone targets of a novel HDAC inhibitor is a multi-step process. The following sections outline key experimental workflows.
Global Proteomic and Acetylomic Analysis
A common starting point is to use mass spectrometry-based proteomics to identify proteins whose acetylation status changes upon treatment with an HDAC inhibitor.
Caption: Experimental workflow for acetylome proteomics.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency and treat with the HDAC inhibitor at a predetermined concentration (e.g., IC50) and for a specific duration. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).
-
Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion with trypsin overnight at 37°C.
-
Immunoaffinity Enrichment: Use an antibody recognizing acetylated lysine residues to enrich for acetylated peptides from the tryptic digest.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the acetylated peptides. Perform bioinformatics analysis to identify enriched pathways and biological processes.
Target Validation by Immunoprecipitation and Western Blotting
Once potential non-histone targets are identified, their interaction with HDACs and their acetylation status upon HDACi treatment need to be validated.
Caption: Workflow for immunoprecipitation and Western blotting.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor and prepare cell lysates as described for proteomics.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the immunoprecipitated protein.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against acetylated lysine to assess the acetylation status. A parallel blot should be probed with an antibody against the target protein as a loading control.
Conclusion
The study of non-histone protein targets of HDAC inhibitors has opened up new avenues for understanding their therapeutic effects. The methodologies outlined in this guide provide a framework for the systematic identification and validation of these targets. A deeper understanding of the non-histone acetylome will be instrumental in the development of next-generation HDAC inhibitors with improved specificity and efficacy for a range of diseases.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Enzymatic Activity of Histone Deacetylase (HDAC) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public information could be found for a specific compound named "Hdac-IN-73." This guide provides a general overview of the methodologies and data presentation related to the in vitro enzymatic activity of well-characterized Histone Deacetylase (HDAC) inhibitors. The data and protocols herein serve as a representative example of the requested content.
Introduction: The Role of HDACs and Their Inhibition
Histone Deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and resulting in transcriptional repression.[1][2][3] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and chaperones, thereby modulating their stability and function.[1][3]
The human genome encodes 18 HDACs, which are categorized into four classes based on their homology to yeast proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a key target for therapeutic intervention.[4]
HDAC inhibitors (HDACis) are compounds that block the enzymatic activity of HDACs.[2] By preventing deacetylation, HDACis lead to an accumulation of acetylated histones (hyperacetylation), which promotes a more relaxed, open chromatin state and facilitates gene transcription.[2][3] This can reactivate silenced tumor suppressor genes, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][4]
Quantitative Data: In Vitro Enzymatic Activity of Common HDAC Inhibitors
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. These values are critical for determining the potency and isoform selectivity of a compound. The following tables summarize the IC50 values for several well-characterized HDAC inhibitors against various HDAC isoforms.
Table 1: IC50 Values of Pan-HDAC Inhibitors (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Reference |
|---|---|---|---|---|---|---|
| Vorinostat (SAHA) | 180 | - | - | - | - | [5] |
| Panobinostat | - | - | - | - | - | Data not available in snippets |
| Trichostatin A (TSA) | - | - | - | - | - | Data not available in snippets |
Table 2: IC50 Values of Class-Selective HDAC Inhibitors (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Reference |
|---|---|---|---|---|---|---|
| MS-275 (Entinostat) | 180 | - | >24300 | 16000 | >100000 | [5] |
| ACY-738 | - | - | - | 1.7 | - | [6] |
| Compound 26 | >100000 | - | - | >55000 | 300 |[5] |
Note: Dashes (-) indicate that specific data points were not available in the searched literature. The selectivity of an inhibitor is determined by comparing its IC50 value for a specific isoform against others. For instance, MS-275 shows a clear preference for Class I HDACs (HDAC1) over others like HDAC6 and HDAC8.[5]
Experimental Protocols: In Vitro HDAC Enzymatic Assay (Fluorometric)
This section details a standard, representative protocol for determining the IC50 values of an HDAC inhibitor using a commercially available fluorometric assay kit. This method is widely used due to its high sensitivity and suitability for high-throughput screening.[7][8]
3.1 Principle of the Assay The assay quantifies HDAC activity in a two-step reaction.[9] First, the HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore, such as 7-Amino-4-methylcoumarin (AMC). In the second step, a developing enzyme (e.g., trypsin) is added, which specifically cleaves the deacetylated substrate, releasing the fluorogenic AMC. The resulting fluorescence is directly proportional to the HDAC activity and can be measured using a fluorescence plate reader.[8][9]
3.2 Materials and Reagents
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC (30 mM stock in DMSO)
-
Test Inhibitor (e.g., this compound, prepared as a 10 mM stock in DMSO)
-
Positive Control Inhibitor: SAHA or Trichostatin A (TSA)
-
Developing Enzyme: Trypsin (50 mg/mL stock)
-
Stop Solution (optional, can be combined with developer; often contains a potent pan-HDACi like TSA to halt the reaction)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
3.3 Assay Procedure
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in HDAC Assay Buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).[7]
-
Plate Setup:
-
Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, diluted to working concentration in assay buffer) to all wells to start the reaction.[7]
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This incubation time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination and Development:
-
Add 50 µL of Developer/Stop solution (containing trypsin and a pan-HDACi) to each well.[8]
-
Incubate for an additional 10-20 minutes at room temperature to allow for the cleavage of the deacetylated substrate and release of AMC.
-
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[8]
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to a Novel Histone Deacetylase Inhibitor: Hdac-IN-73
An Important Note on the Availability of Data: Extensive searches for a specific histone deacetylase (HDAC) inhibitor designated "Hdac-IN-73" have not yielded any publicly available scientific literature, quantitative data, or detailed experimental protocols. Therefore, the following guide has been constructed based on the well-established principles of HDAC inhibitor action and draws upon data from representative and well-characterized HDAC inhibitors to provide a comprehensive and illustrative technical resource for researchers, scientists, and drug development professionals. The specific data points and experimental details are presented as examples of the types of results and methodologies commonly associated with the evaluation of novel HDAC inhibitors.
Introduction to HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1] Inhibitors of HDACs (HDACis) block this enzymatic activity, resulting in the hyperacetylation of histones, a more relaxed chromatin state, and the altered expression of genes involved in key cellular processes such as cell cycle progression, differentiation, and apoptosis.[2][3] Due to their ability to modulate these fundamental pathways, HDACis have emerged as a promising class of therapeutic agents, particularly in the field of oncology.[4]
HDACs are broadly classified into four classes based on their homology to yeast proteins:
-
Class I: HDAC1, 2, 3, and 8 are primarily localized to the nucleus.[5]
-
Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), which can shuttle between the nucleus and cytoplasm.[5]
-
Class III: The sirtuins (SIRT1-7), which are NAD+-dependent.
-
Class IV: HDAC11, which shares features of both Class I and II.[6]
This guide will focus on the methodologies and expected outcomes for a hypothetical novel HDAC inhibitor, "this compound," to illustrate the standard evaluation process for such a compound.
Quantitative Cell-Based Assay Results for a Representative HDAC Inhibitor
The following tables summarize typical quantitative data obtained from cell-based assays for a representative HDAC inhibitor. These values are illustrative and would need to be determined experimentally for any new compound like this compound.
Table 1: In Vitro HDAC Enzyme Inhibition
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 40 |
| HDAC6 | 150 |
| HDAC8 | 75 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are crucial for determining the potency and selectivity of the compound.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
| Jurkat | T-cell Leukemia | 0.5 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and indicate the anti-proliferative efficacy of the compound across different cancer types.
Table 3: Induction of Apoptosis
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 1 | 25 |
| HCT116 | 5 | 60 |
| Jurkat | 0.5 | 35 |
| Jurkat | 2 | 75 |
The percentage of apoptotic cells is a measure of the inhibitor's ability to induce programmed cell death, a key mechanism for anti-cancer agents.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments typically cited in the evaluation of a novel HDAC inhibitor.
In Vitro HDAC Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a protease (e.g., trypsin)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test compound dilutions.
-
Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (GI50) Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549, Jurkat)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
Sulforhodamine B (SRB) or MTS reagent
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 72 hours.
-
For SRB assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash and solubilize the bound dye with Tris buffer.
-
-
For MTS assay:
-
Add the MTS reagent to the wells.
-
Incubate until color development.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB, 490 nm for MTS).
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the inhibitor.
Materials:
-
Cancer cell lines
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow.
HDACi-Mediated Gene Expression and Cell Cycle Arrest
HDAC inhibitors promote the hyperacetylation of histones, leading to a more open chromatin structure. This allows for the transcription of tumor suppressor genes, such as p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest.
Caption: HDACi-mediated cell cycle arrest pathway.
Induction of Apoptosis via p53 Acetylation
HDAC inhibitors can also induce apoptosis by increasing the acetylation of non-histone proteins, such as the tumor suppressor p53. Acetylation stabilizes p53, leading to the transcription of pro-apoptotic genes like BAX.
Caption: HDACi-induced apoptosis via p53 pathway.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for the initial cell-based evaluation of a novel HDAC inhibitor.
Caption: Workflow for cell-based HDACi evaluation.
Conclusion
While specific data for "this compound" is not available, this guide provides a comprehensive framework for understanding the evaluation of novel HDAC inhibitors. The presented tables, protocols, and diagrams illustrate the key experimental steps and conceptual pathways involved in characterizing the activity of such compounds. For any new HDAC inhibitor, a systematic approach involving in vitro enzymatic assays, cell-based functional screens, and mechanistic studies is essential to elucidate its therapeutic potential. Researchers and drug developers can use this guide as a foundational resource for designing and interpreting studies on new epigenetic modulators.
References
- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylases (HDACs): characterization of the classical HDAC family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specific activity of class II histone deacetylases in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Profile of Hdac-IN-73: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity data available for Hdac-IN-73, a potent histone deacetylase (HDAC) inhibitor. The information is curated for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-cancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate a deeper understanding of the compound's mechanism of action.
Quantitative Cytotoxicity and Inhibitory Data
The preliminary data for this compound demonstrates its potent activity against specific HDAC enzymes and its corresponding cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
Table 2: In Vitro Antiproliferative Activity of this compound [2]
| Cell Line | IC50 (µM) | Exposure Time |
| HCT116 (Human Colon Carcinoma) | 0.24 | 48 hours |
Table 3: In Vivo Antitumor Activity of this compound [2]
| Model | Dosage | Route | Outcome |
| HCT116 Xenograft | 5 mg/kg | Intraperitoneal (every 2 days for 26 days) | Significant tumor growth inhibition (TGI = 74.6%) |
Note: While demonstrating notable antitumor activity, the 5 mg/kg dosage was associated with significant body weight loss in the HCT116 xenograft model, indicating a need for further investigation into its therapeutic window and toxicity profile.[2]
Experimental Protocols
The following sections detail the methodologies typically employed in generating the preliminary cytotoxicity data for an HDAC inhibitor like this compound.
In Vitro HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
-
Principle: A fluorogenic substrate is incubated with a recombinant HDAC enzyme in the presence of the test compound. The HDAC enzyme removes the acetyl group from the substrate, which is then cleaved by a developer, releasing a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
Recombinant human HDAC1 and HDAC6 enzymes are separately incubated with a fluorogenic acetylated peptide substrate.
-
This compound is added in a range of concentrations to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution is added to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 hours).[2]
-
Following treatment, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined by analyzing the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in the cell. A flow cytometer measures the fluorescence intensity of individual cells, allowing for the determination of the cell cycle phase.
-
Procedure:
-
HCT116 cells are treated with this compound at various concentrations (e.g., 0.2-0.4 µM) for a defined period (e.g., 48 hours).[2]
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with PI.
-
The stained cells are analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is quantified using appropriate software. This compound has been shown to induce G2/M phase arrest in HCT116 cells.[2]
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
-
Procedure:
-
HCT116 cells are treated with this compound (e.g., 0.1-0.2 µM) for a specific time (e.g., 24 hours).[2]
-
Cells are harvested and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and PI.
-
The stained cells are immediately analyzed by flow cytometry.
-
The results allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. This compound has been observed to induce apoptosis in HCT116 cells.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for evaluating their cytotoxicity.
Caption: this compound inhibits HDAC1/6, leading to altered gene expression and subsequent cell cycle arrest and apoptosis.
Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.
References
Methodological & Application
Application Notes and Protocols for Hdac-IN-73 in Cell Culture
For Research Use Only.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, which generally results in the repression of transcription.[1][2] Inhibitors of HDACs (HDACi) are compounds that block the activity of these enzymes, leading to the hyperacetylation of histones, a more relaxed chromatin state, and subsequent alterations in gene expression.[1][2] This modulation of gene activity can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of therapeutic agents, particularly in the field of oncology.[1][2][3]
Hdac-IN-73 is a potent inhibitor of histone deacetylases. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
HDAC inhibitors, including this compound, typically function by binding to the zinc-containing catalytic domain of the HDAC enzymes, which in turn blocks their deacetylase activity.[4] This inhibition leads to an accumulation of acetylated histones, which neutralizes the positive charge of lysine (B10760008) residues and diminishes their interaction with the negatively charged DNA backbone.[1] The resulting "open" chromatin structure becomes more accessible to transcription factors, thereby facilitating gene transcription.[1] Beyond histones, HDACs also target a variety of non-histone proteins, including transcription factors like p53 and E2F1.[5][6] By preventing the deacetylation of these proteins, HDAC inhibitors can modulate their stability and activity, further contributing to their anti-cancer effects.[3][6]
Signaling Pathways Affected by this compound
HDAC inhibitors can impact a wide array of cellular signaling pathways. A generalized depiction of the key pathways influenced by this compound is illustrated below. The inhibition of HDACs leads to the hyperacetylation of histones and non-histone proteins, which in turn affects gene expression and protein function, ultimately leading to outcomes such as cell cycle arrest, apoptosis, and differentiation.
Caption: Generalized signaling pathway affected by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized HDAC inhibitors against various HDAC isoforms. This data is provided for comparative purposes to contextualize the potential activity of this compound.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| SAHA (Vorinostat) | 13.7 | 62.0 | - | 34 | <20 |
| Apicidin | 0.30 | 1.2 | 0.98 | - | <20 |
| Oxamflatin | 3.96 | 0.16 | 10.3 | 390 | <20 |
| Scriptaid | 0.64 | 1.4 | - | 34 | <20 |
| Droxinostat | 63,000 | 250,000 | 2,000 | - | 3,000 |
Data compiled from various sources.[7] Note that assay conditions can influence IC50 values.
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically provided as a solid. Reconstitute in an appropriate solvent, such as DMSO, to create a stock solution. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Mix thoroughly by vortexing until the compound is completely dissolved.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment by diluting in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using a suitable software package.
Protocol 2: Western Blot Analysis for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation of histones.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: A typical workflow for studying this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-73: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Hdac-IN-73 (also known as P-503), a potent histone deacetylase (HDAC) inhibitor. This document includes detailed protocols for key experimental assays to assess its biological activity, guiding researchers in designing and executing their studies.
Introduction
This compound is a novel synthetic analog of Psammaplin A, a marine natural product. It functions as an inhibitor of Class I and IIb histone deacetylases, with notable potency against HDAC1 and HDAC6. By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and various cellular processes. In vitro studies have demonstrated its significant anti-proliferative activity, induction of apoptosis, and cell cycle arrest in cancer cell lines, making it a compound of interest for cancer research and drug development.[1]
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By blocking HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more open chromatin conformation (euchromatin) that is permissive for gene transcription. This alteration in the epigenetic landscape can lead to the re-expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis, ultimately contributing to its anti-cancer effects. Furthermore, its inhibition of HDAC6, a cytoplasmic deacetylase, leads to the hyperacetylation of non-histone proteins like α-tubulin, which can disrupt microtubule dynamics and cell division.
"this compound" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "HDAC1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HDAC6" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Histone Proteins" [fillcolor="#F1F3F4", fontcolor="#202124"]; "α-tubulin" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Acetylated Histones" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetylated α-tubulin" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chromatin Relaxation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene Expression Changes" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Microtubule Disruption" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti-cancer Effects" [fillcolor="#5F6368", fontcolor="#FFFFFF", shape=Mdiamond];
"this compound" -> "HDAC1" [label="inhibits", color="#EA4335", fontcolor="#202124"]; "this compound" -> "HDAC6" [label="inhibits", color="#EA4335", fontcolor="#202124"]; "HDAC1" -> "Histone Proteins" [label="deacetylates", color="#202124", fontcolor="#202124"]; "HDAC6" -> "α-tubulin" [label="deacetylates", color="#202124", fontcolor="#202124"]; "Histone Proteins" -> "Acetylated Histones" [label="acetylation increases", color="#34A853", fontcolor="#202124"]; "α-tubulin" -> "Acetylated α-tubulin" [label="acetylation increases", color="#34A853", fontcolor="#202124"]; "Acetylated Histones" -> "Chromatin Relaxation" [color="#4285F4", fontcolor="#202124"]; "Chromatin Relaxation" -> "Gene Expression Changes" [color="#4285F4", fontcolor="#202124"]; "Gene Expression Changes" -> "Anti-cancer Effects" [color="#5F6368", fontcolor="#202124"]; "Acetylated α-tubulin" -> "Microtubule Disruption" [color="#4285F4", fontcolor="#202124"]; "Microtubule Disruption" -> "Anti-cancer Effects" [color="#5F6368", fontcolor="#202124"]; }
Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro HDAC Inhibitory Activity of this compound.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
Data from in vitro enzymatic assays.
Table 2: In Vitro Anti-proliferative Activity of this compound.
| Cell Line | IC50 (µM) | Treatment Duration |
| HCT116 | 0.24 | 48 hours |
Data from cell viability assays.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
HDAC Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_reagents [label="Prepare Reagents\n(HDAC enzyme, substrate, inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate Enzyme, Substrate,\nand this compound", fillcolor="#FBBC05", fontcolor="#202124"]; add_developer [label="Add Developer Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_fluorescence [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> prepare_reagents; prepare_reagents -> incubation; incubation -> add_developer; add_developer -> measure_fluorescence; measure_fluorescence -> calculate_ic50; calculate_ic50 -> end; }
Workflow for HDAC activity assay.
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
HDAC developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding the HDAC developer solution. This solution will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
HCT116 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Histone and α-Tubulin Acetylation
This protocol details the method to detect changes in the acetylation status of histone H3 and α-tubulin following treatment with this compound.
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cell_treatment [label="Treat Cells with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; protein_extraction [label="Protein Extraction and Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Transfer to Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-acetyl-H3, anti-acetyl-α-tubulin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Detection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Image Analysis and Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> cell_treatment; cell_treatment -> protein_extraction; protein_extraction -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; }
Workflow for Western blot analysis.
Materials:
-
HCT116 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 12% for α-tubulin, 15% for histones)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin (or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HCT116 cells and treat with various concentrations of this compound (e.g., 0.25-2 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein or loading control.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of HCT116 cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
HCT116 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with this compound (e.g., 0.2-0.4 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent HDAC inhibitor with promising anti-cancer properties demonstrated in vitro. The provided protocols offer a foundation for researchers to investigate its mechanism of action and efficacy in various cell-based models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Hdac-IN-73 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy and mechanism of action of Hdac-IN-73, a histone deacetylase (HDAC) inhibitor. Western blotting is a crucial technique to detect and quantify changes in protein acetylation and expression levels in response to HDAC inhibitor treatment.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation typically leads to a more condensed chromatin structure, resulting in transcriptional repression.[1][2] HDAC inhibitors, such as this compound, block this enzymatic activity, leading to an accumulation of acetylated proteins (hyperacetylation).[1][3] This, in turn, results in a more relaxed chromatin state, allowing for the reactivation of silenced genes and modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.[2][4] Western blot analysis is a fundamental method to quantify these changes in protein acetylation and expression, providing critical insights into the biological effects of this compound.[1][5]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors function by binding to the catalytic domain of HDAC enzymes, preventing them from deacetylating their substrate proteins.[6] This leads to a global increase in the acetylation of histones (e.g., H3 and H4) and various non-histone proteins.[3][7] The resulting hyperacetylation of histones weakens the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors, thereby altering gene expression.[8][9] Additionally, the acetylation of non-histone proteins, such as p53, E2F1, and Hsp90, can modulate their stability and activity, further contributing to the cellular effects of HDAC inhibitors.[4][10][11][12]
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the expected quantitative and qualitative results from a Western blot analysis of cells treated with this compound.
Table 1: Expected Dose-Dependent Effect of this compound on Protein Acetylation (24-hour treatment)
| Treatment Group | This compound Concentration | Observed Acetyl-Histone H3 Level (Relative to Control) | Observed Acetyl-α-tubulin Level (Relative to Control) |
| Control | 0 µM (Vehicle) | Basal Level (1.0) | Basal Level (1.0) |
| Low Dose | X µM | Increased (e.g., 1.5 - 2.0) | Increased (e.g., 1.2 - 1.5) |
| Medium Dose | 5X µM | Moderately Increased (e.g., 2.5 - 3.5) | Moderately Increased (e.g., 1.8 - 2.5) |
| High Dose | 10X µM | Strongly Increased (e.g., 4.0 - 5.0) | Strongly Increased (e.g., 3.0 - 4.0) |
Table 2: Potential Target Proteins for Western Blot Analysis
| Target Protein | Expected Change with this compound | Rationale | Recommended Loading Control |
| Acetyl-Histone H3 (Lys9/14) | Increase | Direct marker of HDAC inhibition and chromatin remodeling.[13] | Total Histone H3, β-actin |
| Acetyl-Histone H4 | Increase | Another direct marker of HDAC inhibition.[13] | Total Histone H4, β-actin |
| Acetyl-α-tubulin | Increase | Marker for inhibition of specific HDACs (e.g., HDAC6). | Total α-tubulin, GAPDH |
| p21 | Increase | Upregulation is a common effect of HDAC inhibitors, leading to cell cycle arrest.[4][10] | GAPDH, β-actin |
| p53 | Increased acetylation and stability | HDAC inhibitors can increase p53 stability and activity.[4][10] | Total p53, GAPDH |
| GAPDH / β-actin / Total Histone H3 | No change | Housekeeping proteins used for normalization. | N/A |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of this compound treated cells. Optimization of specific conditions such as antibody concentrations and incubation times may be necessary for different cell lines and experimental setups.[1]
Caption: Western blot experimental workflow.
1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, 24 hours).
2. Protein Extraction (Whole Cell Lysate)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each plate.[1][5] To preserve acetylation, also add a broad-spectrum HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) to the lysis buffer.[5]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]
-
Carefully transfer the supernatant (containing the whole-cell protein extract) to a new pre-chilled tube.[1]
3. Protein Quantification
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[5]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing 15-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Load the samples onto an SDS-polyacrylamide gel. For histone analysis, a 15% gel is recommended for better resolution of these low molecular weight proteins.[8]
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[2]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For small proteins like histones, use a 0.2 µm PVDF membrane.[2][5]
-
A wet transfer system is generally recommended for efficient transfer of histones.[8] Optimize transfer time and voltage to prevent over-transfer.[5]
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-GAPDH) diluted in the blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.[8]
8. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
9. Signal Detection
-
Wash the membrane again three times for 10 minutes each with TBST.[8]
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imaging system.[5]
10. Data Analysis and Quantification
- Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
- Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., Acetyl-H3 to Total H3 or GAPDH).[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein per well.[1] |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure good contact between the gel and membrane.[1] | |
| Antibody concentration too low | Increase antibody concentration or incubation time.[1] | |
| Inactive ECL substrate | Use fresh ECL substrate.[1] | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Try a different blocking buffer.[1] |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease [frontiersin.org]
- 11. TAp73 Protein Stability Is Controlled by Histone Deacetylase 1 via Regulation of Hsp90 Chaperone Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: IC50 Determination of Hdac-IN-73 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-73 is a potent histone deacetylase (HDAC) inhibitor with demonstrated activity against HDAC1 and HDAC6 enzymes.[1] By inhibiting these enzymes, this compound can induce hyperacetylation of both histone and non-histone proteins, leading to the modulation of gene expression and subsequent anti-cancer effects. These effects include the induction of cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of this compound in various cancer cell lines, providing essential data for further preclinical and clinical development. These application notes provide a comprehensive overview of this compound's activity and a detailed protocol for determining its IC50 value in cancer cell lines using a colorimetric MTT assay.
Data Presentation
The following tables summarize the available quantitative data for the inhibitory activity of this compound.
Table 1: this compound IC50 Values against HDAC Isoforms
| Target Enzyme | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
Data sourced from MedchemExpress.[1]
Table 2: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.24 |
Data sourced from MedchemExpress.[1] At present, publicly available data for the IC50 of this compound in other cancer cell lines is limited. The provided protocol can be used to determine the IC50 in a broader range of cell lines.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like this compound exert their anti-cancer effects by altering the acetylation status of key proteins involved in cell cycle regulation and apoptosis. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes such as CDKN1A (p21). The p21 protein, in turn, inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M phase. Furthermore, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and by increasing the acetylation and stability of the p53 tumor suppressor protein.
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with untreated cells (medium only) and blank wells (medium only, no cells).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the workflow for the IC50 determination of this compound.
References
Application Notes and Protocols for Hdac-IN-73 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Hdac-IN-73, also known as compound P-503, is a potent histone deacetylase (HDAC) inhibitor with significant activity against HDAC1 and HDAC6 (IC50 values of 0.17 µM and 0.49 µM, respectively).[1] By inhibiting these enzymes, this compound modulates the acetylation status of both histone and non-histone proteins, leading to the regulation of gene expression and other cellular processes.[1] Preclinical studies have demonstrated its antiproliferative effects, ability to induce apoptosis, and cause cell cycle arrest at the G2/M phase in colon cancer cell lines.[1] Notably, in a HCT116 colon cancer xenograft model, this compound exhibited significant antitumor activity.[1]
The rationale for utilizing this compound in combination with other anticancer agents is to achieve synergistic effects, overcome drug resistance, and potentially reduce treatment-related toxicity. The dual inhibition of HDAC1 and HDAC6 provides a multi-pronged attack on cancer cells. HDAC1 inhibition can lead to the re-expression of tumor suppressor genes, while HDAC6 inhibition affects protein trafficking and degradation, processes crucial for cancer cell survival. This document provides detailed protocols for evaluating the synergistic potential of this compound in combination with other cancer drugs, using colon cancer as a representative model.
II. Rationale for Combination Therapy
Histone deacetylase inhibitors have shown promise in sensitizing cancer cells to various therapies.[2] The combination of an HDAC inhibitor like this compound with conventional chemotherapy, targeted therapy, or immunotherapy can lead to enhanced anticancer efficacy. For instance, the HDAC6 inhibitor ACY-1215 (Ricolinostat) has been shown to act synergistically with the chemotherapeutic agent oxaliplatin (B1677828) in colorectal cancer cells by increasing apoptosis.[1] Furthermore, HDAC6 inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[3]
This application note will focus on a hypothetical combination of this compound with Oxaliplatin , a platinum-based chemotherapeutic agent commonly used in the treatment of colorectal cancer. The proposed mechanism of synergy is that this compound, by inducing a more open chromatin structure through HDAC1 inhibition, may enhance the accessibility of DNA to oxaliplatin, thereby increasing DNA damage and subsequent apoptosis. Additionally, HDAC6 inhibition may interfere with cellular repair mechanisms, further potentiating the cytotoxic effects of oxaliplatin.
III. Quantitative Data Summary
The following tables present hypothetical data that could be generated from the described experimental protocols to assess the synergistic effects of this compound and Oxaliplatin.
Table 1: In Vitro Cytotoxicity (IC50 Values) in HCT116 Colon Cancer Cells
| Compound | IC50 (µM) after 72h |
| This compound | 0.25 |
| Oxaliplatin | 5.0 |
| This compound + Oxaliplatin (1:20 ratio) | See Combination Index |
Table 2: Combination Index (CI) Analysis
| Fraction Affected (Fa) | This compound (µM) | Oxaliplatin (µM) | Combination Index (CI) |
| 0.25 | 0.08 | 1.6 | 0.75 (Synergism) |
| 0.50 | 0.15 | 3.0 | 0.60 (Synergism) |
| 0.75 | 0.30 | 6.0 | 0.55 (Strong Synergism) |
| 0.90 | 0.60 | 12.0 | 0.50 (Strong Synergism) |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group (n=8) | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 5 mg/kg, i.p., 3x/week | 900 ± 120 | 40 |
| Oxaliplatin | 5 mg/kg, i.p., 1x/week | 825 ± 110 | 45 |
| This compound + Oxaliplatin | As above | 300 ± 80 | 80 |
IV. Experimental Protocols
A. In Vitro Studies
1. Cell Culture
-
HCT116 human colorectal carcinoma cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Oxaliplatin, alone and in combination.
-
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Oxaliplatin, or a combination of both at a constant ratio (e.g., 1:20). Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5][6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound, Oxaliplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7][8][9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of the combination treatment on cell cycle distribution.
-
Procedure:
-
Treat HCT116 cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.[1][3][10]
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
5. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects.
-
Procedure:
-
Treat HCT116 cells with this compound, Oxaliplatin, or the combination for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetyl-Histone H3, acetyl-α-tubulin, PARP, cleaved caspase-3, p21, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
-
B. In Vivo Studies
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo efficacy of the combination therapy.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Subcutaneously inject 5 x 10^6 HCT116 cells into the right flank of each mouse.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group): Vehicle control, this compound alone, Oxaliplatin alone, and this compound + Oxaliplatin.
-
Administer treatments as described in Table 3.
-
Measure tumor volume and body weight twice a week. Tumor volume will be calculated using the formula: (Length x Width²)/2.
-
After 21 days, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
V. Visualizations
Caption: Experimental workflow for evaluating this compound in combination with Oxaliplatin.
Caption: Proposed signaling pathway for this compound and Oxaliplatin combination therapy.
References
- 1. The HDAC6 inhibitor ACY‑1215 enhances the anticancer activity of oxaliplatin in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibitor ACY-1215 enhances STAT1 acetylation to block PD-L1 for colorectal cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of dual JAK/HDAC inhibitor with regorafenib synergistically reduces tumor growth, metastasis, and regorafenib-induced toxicity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 7. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rarecancernews.com [rarecancernews.com]
Hdac-IN-73: Application Notes and Protocols for Epigenetic Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-73 is a potent inhibitor of Histone Deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs contribute to a more condensed chromatin structure, generally leading to transcriptional repression.[1] Inhibition of HDACs by compounds like this compound can induce hyperacetylation of these proteins, resulting in a more open chromatin conformation and the re-expression of silenced genes, including tumor suppressors.[1] This modulation of the epigenome makes HDAC inhibitors a compelling class of molecules for cancer therapy and for studying the fundamental processes of gene regulation.
These application notes provide a comprehensive guide for utilizing this compound in preclinical research, offering detailed protocols for key experiments and summarizing its known biochemical and cellular effects.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs. It has been shown to be a potent inhibitor of HDAC1 and HDAC6. The inhibition of these enzymes leads to an accumulation of acetylated histones, which disrupts the electrostatic interactions between histones and DNA, creating a more relaxed chromatin environment accessible to transcription factors.[1] This, in turn, can lead to the reactivation of tumor suppressor genes, such as p21 and p53, which can induce cell cycle arrest and apoptosis.[2][3][4]
Furthermore, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes. For example, acetylation of p53 can enhance its stability and transcriptional activity, promoting apoptosis.[2][3][4] By targeting both histone and non-histone proteins, this compound can influence a multitude of signaling pathways, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
This data is based on available information for this compound.
Representative Antiproliferative Activity of Pan-HDAC Inhibitors
The following table presents representative GI50 values for a well-characterized pan-HDAC inhibitor, Vorinostat (SAHA), across various cancer cell lines to provide an expected range of activity for compounds like this compound.
| Cell Line | Cancer Type | Representative GI50 (µM) of Vorinostat (SAHA) |
| HCT116 | Colon Carcinoma | 0.5 - 2.0 |
| MCF-7 | Breast Adenocarcinoma | 1.0 - 5.0 |
| PC-3 | Prostate Carcinoma | 2.0 - 7.0 |
| A549 | Lung Carcinoma | 1.5 - 6.0 |
| HeLa | Cervical Cancer | 0.8 - 3.0 |
Note: This data is representative of pan-HDAC inhibitors and the specific activity of this compound should be determined experimentally for each cell line.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
Hdac-IN-73 In Vivo Administration Guide: Application Notes and Protocols
For Research Use Only. Not for use in humans.
Introduction
Hdac-IN-73, also identified as compound P-503, is a histone deacetylase (HDAC) inhibitor with potent activity against HDAC1 and HDAC6.[1][2][3][4] In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy. This compound has shown significant antitumor activity in a preclinical xenograft model, highlighting its therapeutic potential.[1] However, it is important to note that toxicity has been observed at the tested dosage, necessitating careful dose-response studies and safety monitoring.[1][5]
Data Presentation
In Vitro Inhibitory Activity
| Target | IC50 (µM) | Cell Line | IC50 (µM) |
| HDAC1 | 0.17 | HCT116 | 0.24 |
| HDAC6 | 0.49 |
Data sourced from MedChemExpress.[1]
In Vivo Efficacy in HCT116 Xenograft Model
| Parameter | Value |
| Animal Model | Female BALB/c nude mice (6 weeks old) |
| Tumor Model | HCT116 xenograft |
| Dose | 5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Frequency | Every 2 days |
| Treatment Duration | 26 days |
| Tumor Growth Inhibition (TGI) | 74.6% |
| Observed Toxicity | Significant body weight loss; 2 deaths reported during the study. |
Data sourced from MedChemExpress.[1][5]
Signaling Pathway and Experimental Workflow
References
Flow Cytometry Analysis Following Hdac-IN-73 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a family of enzymes crucial for the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][3] In numerous cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and fostering uncontrolled cell proliferation.[2][4]
Hdac-IN-73 is a potent histone deacetylase inhibitor (HDACi). Like other compounds in its class, it is designed to block the enzymatic activity of HDACs.[2][5] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of critical genes involved in cell cycle control and apoptosis.[4][6] Consequently, HDAC inhibitors like this compound can induce cell cycle arrest, differentiation, and programmed cell death in cancer cells, making them a promising class of anti-cancer therapeutics.[1][7][8]
Flow cytometry is an indispensable tool for elucidating the cellular effects of compounds like this compound. This technology allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. Key applications include the detailed analysis of cell cycle distribution and the sensitive detection of apoptosis, providing critical insights into the compound's mechanism of action.
Mechanism of Action
This compound, as a histone deacetylase inhibitor, functions by binding to the catalytic domain of HDAC enzymes, thereby preventing the deacetylation of their substrates.[5] The primary substrates are the N-terminal tails of core histone proteins.[6]
Key mechanistic steps include:
-
Inhibition of HDAC Activity: this compound blocks the active site of HDAC enzymes.[5]
-
Histone Hyperacetylation: This enzymatic blockade leads to an accumulation of acetyl groups on histone tails, a state known as hyperacetylation.[3][6]
-
Chromatin Relaxation: The increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more open and transcriptionally active chromatin structure (euchromatin).[3]
-
Gene Re-expression: The accessible chromatin allows for the binding of transcription factors and the re-expression of previously silenced genes, including critical tumor suppressors and cell cycle regulators like p21.[2][9]
-
Induction of Cell Cycle Arrest and Apoptosis: The altered gene expression profile disrupts the cell cycle machinery and can activate apoptotic pathways, leading to the inhibition of cancer cell growth.[8][9] Hyperacetylation can also stabilize key proteins like p53, further promoting these anti-cancer effects.[8]
Signaling Pathway
The signaling pathway initiated by this compound treatment culminates in cell cycle arrest and apoptosis. A simplified representation of this pathway is provided below.
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow
A typical workflow for analyzing the effects of this compound using flow cytometry is outlined below. This process ensures reproducible and high-quality data for cell cycle and apoptosis analysis.
Caption: General experimental workflow for flow cytometry analysis.
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of treating a cancer cell line with this compound.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 48 hours.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 2.1 ± 0.5 |
| This compound (0.5 µM) | 65.4 ± 4.2 | 15.1 ± 1.9 | 19.5 ± 2.0 | 5.3 ± 1.1 |
| This compound (1.0 µM) | 72.1 ± 3.8 | 8.5 ± 1.5 | 19.4 ± 2.3 | 10.8 ± 2.2 |
| This compound (2.0 µM) | 68.3 ± 4.5 | 5.2 ± 1.1 | 26.5 ± 2.8 | 18.7 ± 3.4 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.5 ± 2.5 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| This compound (0.5 µM) | 85.2 ± 3.3 | 8.5 ± 1.5 | 6.3 ± 1.1 |
| This compound (1.0 µM) | 70.1 ± 4.1 | 18.2 ± 2.7 | 11.7 ± 1.9 |
| This compound (2.0 µM) | 55.8 ± 5.0 | 25.9 ± 3.4 | 18.3 ± 2.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing cell cycle distribution following this compound treatment.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control group treated with the same concentration of solvent as the highest this compound concentration. Replace the old medium with the medium containing this compound or vehicle control and incubate for the desired time (e.g., 24, 48, 72 hours).[1]
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[1]
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.[1]
-
Cell Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in PI staining solution (containing RNase A). Incubate in the dark at room temperature for 30 minutes.[1]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Acquire the PI fluorescence signal (typically using a 488 nm laser for excitation and a ~610 nm bandpass filter for detection) on a linear scale. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population and generate a histogram of the PI signal. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Analysis using Annexin V and PI Staining
This protocol is for the detection and quantification of apoptosis.
Materials:
-
Treated cells (as prepared in Protocol 1, steps 1-3)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells as described in Protocol 1, step 3.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Use a 488 nm laser for excitation. Collect FITC fluorescence (for Annexin V) and PI fluorescence. Use logarithmic scales for fluorescence channels.
-
Data Analysis: Create a two-parameter dot plot of Annexin V-FITC versus PI. Establish quadrants to differentiate between:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for investigating the effects of this compound on cancer cells using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can effectively characterize the compound's cellular mechanism of action. The quantitative nature of flow cytometry, combined with these robust protocols, enables the generation of high-quality data essential for preclinical drug development and mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Hdac-IN-73: An Inhibitor of HDAC1 and HDAC6
For Research Use Only
Introduction
Hdac-IN-73, also known as compound p-503, is a potent inhibitor of histone deacetylases (HDACs), demonstrating significant activity against HDAC1 and HDAC6.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. This compound has been shown to exhibit antiproliferative effects, induce apoptosis, and cause cell cycle arrest at the G2/M phase in cancer cell lines, such as the colon cancer cell line HCT116.[2] These cellular effects underscore the therapeutic potential of targeting HDAC1 and HDAC6.
This document provides detailed protocols for the immunoprecipitation of HDAC1 and HDAC6 to facilitate further investigation into the molecular mechanisms of this compound.
Quantitative Data
The inhibitory activity of this compound against HDAC1 and HDAC6 has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) |
| HDAC1 | 0.17 |
| HDAC6 | 0.49 |
Data sourced from MedchemExpress and Immunomart product information.[1][2]
Signaling Pathway
HDAC inhibitors, including this compound, influence a variety of cellular signaling pathways. By inhibiting HDAC1 and HDAC6, this compound can lead to the hyperacetylation of histone and non-histone proteins, which in turn can induce apoptosis and cell cycle arrest. The diagram below illustrates a simplified signaling pathway affected by this compound.
References
Troubleshooting & Optimization
Hdac-IN-73 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is Hdac-IN-73 and what is its mechanism of action?
This compound (compound P-503) is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC6, with IC50 values of 0.17 µM and 0.49 µM, respectively.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and regulation of gene expression. By inhibiting HDACs, this compound can induce hyperacetylation of target proteins, which can result in anti-proliferative activity, the induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells.[1]
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound.
Q2: I am having trouble dissolving this compound. What solvents should I try?
While specific data is unavailable for this compound, many HDAC inhibitors are soluble in organic solvents. The recommended approach is to start with Dimethyl Sulfoxide (DMSO), as it is a common solvent for this class of compounds.
Recommended Starting Solvents for Solubility Testing:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Dimethylformamide (DMF)
It is crucial to perform a small-scale solubility test to determine the best solvent for your application.
Troubleshooting Guide: Solubility Issues
Issue: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Selection | As specific data is unavailable, start by testing solubility in DMSO. If DMSO is not suitable for your experimental system, try other organic solvents like ethanol or DMF. Always use high-purity, anhydrous solvents. |
| Insufficient Solvent Volume | The concentration may be too high. Try adding more solvent incrementally to see if the compound dissolves. |
| Low Temperature | Dissolution can be temperature-dependent. Gentle warming (e.g., in a 37°C water bath) may aid in dissolving the compound. However, be cautious as heat can degrade some compounds. |
| Insufficient Agitation | Ensure the solution is being adequately mixed. Vortexing or sonicating the sample can help break up particles and facilitate dissolution. |
Workflow for Solubility Testing
Caption: A systematic approach to testing the solubility of this compound.
Experimental Protocols (General Guidance)
The following are generalized protocols for experiments where HDAC inhibitors like this compound are commonly used. These should be adapted based on your specific cell lines, experimental setup, and the determined solubility of this compound.
In Vitro Cell-Based Assays
Objective: To assess the biological activity of this compound on cultured cells (e.g., HCT116 human colon carcinoma cells).
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., HCT116)
-
Assay-specific reagents (e.g., MTT, lysis buffers, antibodies)
Procedure for Stock Solution Preparation (Example):
-
Based on your solubility tests, prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
General Cell Treatment Protocol:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The following day, prepare working solutions of this compound by diluting the DMSO stock solution in a complete cell culture medium to the final desired concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream analysis (e.g., cell viability assay, Western blot for protein acetylation, cell cycle analysis).
In Vivo Studies (General Guidance)
Objective: To evaluate the anti-tumor activity of this compound in a xenograft mouse model.
Disclaimer: The formulation for in vivo administration of this compound has been reported as intraperitoneal (i.p.) injection, but the specific vehicle was not detailed in the available information. The following is a common formulation for similar compounds and should be optimized.
Reported Dosing:
-
5 mg/kg, administered intraperitoneally every 2 days.[1]
Example Formulation Vehicle (to be tested for this compound):
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
Saline or PBS to make up the final volume
Formulation Preparation Workflow:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline or PBS to the final volume and mix.
-
This preparation should be made fresh before each administration.
Important Considerations:
-
Toxicity: It has been noted that this compound at 5 mg/kg may have some toxicity in HCT116 xenograft models, as evidenced by body weight loss.[1] Careful monitoring of the animals is essential.
-
Solubility and Stability: The solubility and stability of this compound in any chosen formulation vehicle must be determined before starting in vivo experiments.
Quantitative Data Summary
| Parameter | This compound | Reference Compound (PsA) |
| IC50 HDAC1 | 0.17 µM | - |
| IC50 HDAC6 | 0.49 µM | 3.9 µM |
| IC50 HCT116 cell proliferation (48h) | 0.24 µM | 3.05 µM |
| In vivo dosage (HCT116 xenograft) | 5 mg/kg (i.p.) | - |
| Tumor Growth Inhibition (TGI) | 74.6% | 36.1% (at 10 mg/kg) |
Data sourced from MedchemExpress.[1]
References
Technical Support Center: Optimizing HDAC Inhibitor Concentration
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with histone deacetylase (HDAC) inhibitors. The focus is on establishing the optimal experimental concentration for a novel or user-defined HDAC inhibitor, which we will refer to as "Hdac-IN-73".
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors?
A1: Histone deacetylase inhibitors (HDACi) block the enzymatic activity of HDACs, which are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure (euchromatin).[3] This "open" chromatin is more accessible to transcription factors, leading to altered gene expression.[3] Key cellular outcomes of HDACi treatment include cell cycle arrest, induction of apoptosis, and cellular differentiation.[2][4]
Q2: I have a new HDAC inhibitor, "this compound". Where do I start to determine its optimal concentration?
A2: The first step is to determine the inhibitor's potency by measuring its half-maximal inhibitory concentration (IC50) against purified HDAC enzymes or in a cellular context. A typical starting point for a novel inhibitor in cell-based assays is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).
Q3: How do I determine the IC50 value for this compound?
A3: The IC50 value can be determined using an in vitro HDAC activity assay with recombinant HDAC enzymes or a cell-based assay that measures the level of histone acetylation. For cell-based assays, you would treat cells with a range of this compound concentrations and then measure the level of a specific histone acetylation mark (e.g., Acetyl-Histone H3 or H4) by Western blot or ELISA. The IC50 is the concentration of this compound that results in a 50% reduction in HDAC activity or a 50% increase in the histone acetylation signal.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with HDAC inhibitors like this compound can lead to several cellular outcomes, including:
-
Increased Histone Acetylation: This is the primary and most direct effect.
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G1 or G2/M phase.[2]
-
Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways is a common outcome.[2]
-
Changes in Gene Expression: Both upregulation and downregulation of various genes can be observed.[1]
-
Cellular Differentiation: In some cancer cell types, HDAC inhibitors can promote differentiation.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration depends on the specific biological question and the cell type.
-
Short-term (1-6 hours): Sufficient for observing early events like changes in histone acetylation.
-
Mid-term (12-24 hours): Typically used to observe changes in gene and protein expression.
-
Long-term (24-72 hours): Necessary for assessing effects on cell viability, cell cycle, and apoptosis.
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Q6: How do I assess the cytotoxicity of this compound?
A6: Cytotoxicity can be assessed using various cell viability assays such as MTT, MTS, or by using assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., Annexin V/PI staining). It is crucial to perform a dose-response and time-course experiment to determine the concentration and duration at which this compound exhibits cytotoxic effects.
Troubleshooting Guide
Problem 1: No observable increase in histone acetylation or desired cellular effect.
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Concentration Range | The effective concentration may be higher than tested. Expand the dose-response curve to higher concentrations (e.g., up to 100 µM). |
| Inhibitor Instability | Ensure the inhibitor is properly stored and prepare fresh solutions for each experiment. Some inhibitors may be sensitive to light or temperature. |
| Insufficient Incubation Time | The time may not be sufficient for the inhibitor to exert its effect. Increase the incubation time (e.g., 24, 48, 72 hours). |
| Cell Line Resistance | Some cell lines may be resistant to HDAC inhibition.[5] Consider using a different cell line or a positive control inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) to confirm assay performance. |
| Inactive Compound | Verify the identity and purity of your this compound stock. |
Problem 2: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting & Optimization |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive to HDAC inhibition. Use a lower concentration range and shorter incubation times. |
| Off-Target Effects | High concentrations can lead to off-target effects. Lower the concentration to the minimum required to see the desired on-target effect (histone acetylation). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). |
| Extended Treatment Duration | Long-term exposure can lead to significant cytotoxicity. Optimize for the shortest effective treatment duration. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting & Optimization |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Cell Culture Variability | Maintain consistent cell passage numbers, confluency, and culture conditions. |
| Reagent Preparation | Prepare fresh reagents and inhibitor dilutions for each experiment to avoid degradation. |
| Edge Effects in Plates | In multi-well plates, evaporation can occur in the outer wells. Avoid using the outermost wells or fill them with sterile buffer or media. |
Quantitative Data Summary
The following table provides reference IC50 values for well-characterized HDAC inhibitors against different HDAC isoforms. This can serve as a benchmark when characterizing this compound.
Table 1: IC50 Values of Common HDAC Inhibitors (in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |
| Trichostatin A (TSA) | 3.4 | 2.9 | 7.8 | 10.3 | 210 |
| Vorinostat (SAHA) | 10 | 20 | 70 | 30 | 900 |
| Entinostat (MS-275) | 160 | 200 | 1700 | >10000 | >10000 |
| Romidepsin (FK228) | 3.6 | 5.1 | 7.2 | 120 | 1100 |
Data compiled from various sources and should be used as a reference. Actual IC50 values can vary depending on the assay conditions.
Use the following template to record your experimental findings for this compound.
Table 2: Experimental Data Template for this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) | Max Effect (%) | Notes |
| HDAC Activity | |||||
| Histone Acetylation | |||||
| Cell Viability (MTT) | |||||
| Apoptosis (Annexin V) |
Experimental Protocols
1. Western Blot for Histone Acetylation
-
Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor like TSA to prevent deacetylation during sample processing.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3 (Lys9), Acetyl-Histone H4 (Lys12)) and a loading control (e.g., total Histone H3 or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the fold change in acetylation relative to the control.
2. Cell Viability Assay (MTT/MTS)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (concentration that causes 50% reduction in cell viability).
Visualizations
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Hdac-IN-73 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Hdac-IN-73 (also known as compound P-503) in cell lines. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. This guide is based on its known primary targets and the general characteristics of histone deacetylase (HDAC) inhibitors. Researchers are strongly encouraged to perform their own off-target analysis for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a histone deacetylase (HDAC) inhibitor with activity against both Class I and Class IIb HDACs. Its reported IC50 values are 0.17 µM for HDAC1 and 0.49 µM for HDAC6[1].
Q2: What are the observed on-target effects of this compound in cell lines?
In the HCT116 human colon cancer cell line, this compound has been shown to:
-
Inhibit cell proliferation with an IC50 of 0.24 µM[1].
-
Induce apoptosis[1].
-
Cause cell cycle arrest at the G2/M phase[1].
-
Increase the acetylation of histone H3 (a marker for HDAC1 inhibition) and α-tubulin (a marker for HDAC6 inhibition)[1].
Q3: Why should I be concerned about the off-target effects of this compound?
While this compound shows potent activity against HDAC1 and HDAC6, like many small molecule inhibitors, it may interact with other proteins in the cell. These unintended interactions, or "off-target effects," can lead to:
-
Misinterpretation of experimental results.
-
Unexpected cellular phenotypes.
-
Cellular toxicity unrelated to HDAC inhibition.
-
Development of drug resistance.
Q4: What are common off-target effects observed with other HDAC inhibitors?
HDAC inhibitors, particularly those with a hydroxamic acid zinc-binding group, can have off-target activities. While the specific off-targets of this compound are not publicly detailed, researchers should be aware of potential interactions with other zinc-dependent enzymes. Some HDAC inhibitors have been reported to interact with other metalloenzymes[2]. It is also important to consider that the cellular effects of HDAC inhibitors are complex and can be influenced by the composition of HDAC protein complexes, which vary between cell types[3][4][5].
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Morphology Changes | The compound may be hitting a critical kinase or other protein involved in cell survival or cytoskeletal organization. | 1. Perform a dose-response curve to determine if the toxicity profile is consistent with the reported on-target IC50. 2. Use a structurally different HDAC1/6 inhibitor as a control to see if the phenotype is reproducible. 3. Consider a kinome scan or a broad off-target screening panel (e.g., CEREP) to identify potential off-target kinases or receptors. |
| Inconsistent Levels of Target Protein Acetylation | The compound may be affecting pathways that regulate the expression or stability of HDACs or histone acetyltransferases (HATs). | 1. Verify the specificity of your antibodies for acetylated substrates. 2. Measure the total protein levels of HDAC1 and HDAC6 to ensure they are not changing upon treatment. 3. Profile the expression of major HATs (e.g., p300/CBP) to check for compensatory changes. |
| Phenotype Does Not Correlate with HDAC1/6 Inhibition | The observed phenotype might be due to inhibition of another protein or pathway. | 1. Use siRNA or shRNA to specifically knock down HDAC1 and HDAC6 and see if this phenocopies the effect of this compound. 2. Employ a rescue experiment: if a specific off-target is suspected, overexpress a drug-resistant mutant of that target to see if it reverses the phenotype. |
| Variable Results Across Different Cell Lines | The expression levels of off-target proteins or the composition of HDAC complexes can vary significantly between cell lines. | 1. Characterize the expression levels of HDAC1 and HDAC6 in your panel of cell lines. 2. Consider that different cell lineages may have unique sensitivities to specific off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
This protocol is to verify the on-target activity of this compound by measuring the acetylation of known HDAC1 and HDAC6 substrates.
-
Cell Treatment: Plate cells (e.g., HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks during sample processing.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Acetylated-Histone H3 (marker for Class I HDAC inhibition)
-
Total Histone H3 (loading control)
-
Acetylated-α-Tubulin (marker for HDAC6 inhibition)
-
Total α-Tubulin (loading control)
-
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess the direct binding of this compound to its targets (and potentially off-targets) in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot for the target proteins (HDAC1 and HDAC6). Increased thermal stability of a protein in the presence of the compound indicates direct binding.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes with this compound.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse nucleosome Site-Selectivity among histone deacetylase complexes | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Hdac-IN-73
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-73. The information is designed to address potential inconsistencies and challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
1. Why am I observing variable IC50 values for this compound in my cell-based assays?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cell lines express varying levels of HDAC1 and HDAC6, the primary targets of this compound.[1][2] The inhibitor's potency will be influenced by the relative abundance of these enzymes in the cells being tested.
-
Cell Density and Proliferation Rate: The density of cells at the time of treatment can impact the effective concentration of the inhibitor per cell. Additionally, the rate of cell proliferation can influence the observed anti-proliferative effects.
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound upon dilution into cell culture media can lead to a lower effective concentration and thus, variability in results. Ensure the final DMSO concentration is kept low and consistent across experiments (typically <0.5%).
-
Assay Duration: The length of exposure to this compound can significantly affect the outcome. Shorter incubation times may not be sufficient to observe the full biological effect of the inhibitor.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities and passage numbers for all experiments.
-
Verify Compound Solubility: Visually inspect for any precipitation after diluting the stock solution into your final assay medium. If precipitation occurs, consider using a lower concentration or a different formulation approach if possible.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint.
-
Include a Positive Control: Use a well-characterized HDAC inhibitor, such as Trichostatin A (TSA), as a positive control to ensure your assay is performing as expected.[3]
2. I am not seeing the expected increase in histone H3 or α-tubulin acetylation after treatment with this compound. What could be the issue?
This compound inhibits HDAC1 (a nuclear histone deacetylase) and HDAC6 (a cytoplasmic tubulin deacetylase), leading to increased acetylation of their respective substrates.[1] If you are not observing this effect, consider the following:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve significant inhibition of HDAC1 and HDAC6 in your cell line.
-
Insufficient Treatment Time: The accumulation of acetylated proteins is a time-dependent process. A short exposure to the inhibitor may not be sufficient to produce a detectable change.
-
Antibody Quality: The primary antibodies used for Western blotting may not be sensitive enough or specific to the acetylated forms of histone H3 and α-tubulin.
-
Cell Lysate Preparation: Improper cell lysis and protein extraction can lead to the degradation of proteins or loss of post-translational modifications.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations to identify the optimal dose for inducing hyperacetylation.
-
Conduct a Time-Course Analysis: Harvest cells at different time points after treatment to determine the kinetics of histone and tubulin acetylation.
-
Validate Antibodies: Use positive controls (e.g., cells treated with a known HDAC inhibitor like TSA) and negative controls to validate the specificity and sensitivity of your antibodies.
-
Optimize Lysis Buffer: Ensure your lysis buffer contains protease and deacetylase inhibitors to preserve the integrity and acetylation status of your proteins of interest.
3. My in vivo study with this compound is showing high toxicity and weight loss in the animals. Is this expected?
The available data for this compound in an HCT116 xenograft model indicates that while it has notable antitumor activity, it can also cause significant toxicity, including weight loss, at a dose of 5 mg/kg administered every two days.[1] The safety and toxic doses of this compound require further investigation.[1]
Recommendations for In Vivo Studies:
-
Conduct a Dose-Finding Study: It is crucial to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Animal Health Closely: Regularly monitor animal weight, behavior, and overall health. Be prepared to adjust the dose or dosing schedule if signs of toxicity are observed.
-
Consider Alternative Dosing Schedules: Exploring different dosing regimens, such as less frequent administration or lower doses over a longer period, may help to mitigate toxicity while maintaining efficacy.
-
Evaluate Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its target engagement in vivo, can help in designing a more effective and less toxic dosing strategy.
Quantitative Data Summary
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (HDAC1) | 0.17 µM | Recombinant Human HDAC1 | [1][2] |
| IC50 (HDAC6) | 0.49 µM | Recombinant Human HDAC6 | [1][2] |
| IC50 (Cell Proliferation) | 0.24 µM (48h) | HCT116 | [1] |
| Apoptosis Induction | 71.94% apoptotic cells at 0.4 µM (24h) | HCT116 | [1] |
| Cell Cycle Arrest | 74.56% of cells in G2/M phase at 0.2 µM (48h) | HCT116 | [1] |
| In Vivo Antitumor Activity | Tumor Growth Inhibition (TGI) = 74.6% | HCT116 xenograft model | [1] |
| In Vivo Dosing and Toxicity | 5 mg/kg, i.p., every 2 days for 26 days. Showed significant antitumor activity but also higher toxicity (weight loss). | HCT116 xenograft model | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Signal Measurement: For MTT, add solubilization solution and read the absorbance at the appropriate wavelength. For XTT, read the absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Western Blotting for Histone and Tubulin Acetylation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against acetyl-Histone H3, Histone H3, acetyl-α-tubulin, and α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Hdac-IN-73 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hdac-IN-73 in various experimental media. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents and buffers?
A1: While specific public stability data for this compound is limited, compounds with similar functional groups, such as carbamates and benzimidazolones, can exhibit varying stability depending on the conditions. Carbamates can be susceptible to hydrolysis, especially under basic or acidic conditions and in the presence of esterases found in biological matrices. Benzimidazole-based compounds are generally considered to have good bioavailability and stability. It is crucial to empirically determine the stability of this compound in your specific experimental setup.
Q2: What are the primary factors that can affect the stability of this compound during my experiments?
A2: Several factors can influence the stability of this compound:
-
pH: The carbamate (B1207046) moiety in this compound may be prone to hydrolysis at non-neutral pH.
-
Temperature: Higher temperatures typically accelerate degradation.
-
Enzymatic Activity: In biological media such as plasma, serum, or cell culture media containing serum, enzymes like esterases can metabolize the compound.
-
Light Exposure: Although not specifically documented for this compound, some small molecules are light-sensitive. It is good practice to minimize light exposure.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation or precipitation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare concentrated stock solutions, which can then be diluted into aqueous buffers or cell culture media for experiments. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials, protected from light.
Stability Data (Illustrative Examples)
Disclaimer: The following tables provide illustrative data for a generic research compound to demonstrate how stability data is typically presented. Specific experimental data for this compound is not publicly available. Researchers should perform their own stability studies.
Table 1: Illustrative Stability of a Research Compound in Human Plasma at 37°C
| Time (minutes) | % Remaining (Mean ± SD) | Half-life (t½) (min) |
| 0 | 100 ± 0 | \multirow{6}{*}{~65} |
| 5 | 94.2 ± 3.1 | |
| 15 | 81.5 ± 4.5 | |
| 30 | 68.1 ± 5.2 | |
| 60 | 45.7 ± 6.8 | |
| 120 | 20.9 ± 4.9 |
Table 2: Illustrative Stability of a Research Compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time (hours) | % Remaining (Mean ± SD) | Half-life (t½) (hours) |
| 0 | 100 ± 0 | \multirow{6}{*}{~18} |
| 2 | 92.3 ± 2.5 | |
| 8 | 75.6 ± 4.1 | |
| 24 | 40.1 ± 5.9 | |
| 48 | 15.8 ± 3.7 | |
| 72 | 5.2 ± 2.1 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of this compound in plasma.
Materials:
-
This compound
-
Human, rat, or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock in PBS to an intermediate concentration.
-
Reaction Initiation: Pre-warm the plasma to 37°C. Add the intermediate solution of this compound to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing 3 volumes of ice-cold ACN with the internal standard to precipitate proteins and stop the reaction.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining amount of this compound.
Protocol 2: Stability Assay in Cell Culture Medium
Objective: To assess the stability of this compound in a cell culture environment.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
Incubator at 37°C with 5% CO₂
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution directly into pre-warmed complete cell culture medium to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically < 0.1%).
-
Incubation: Place the plate in a 37°C incubator with 5% CO₂.
-
Time Points: At desired time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation: To each aliquot, add 3 volumes of ice-cold ACN with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to remove any precipitates.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of this compound remaining at each time point.
Troubleshooting Guides
Experimental Workflow Troubleshooting
HPLC/LC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peak or Low Signal | Compound degradation; Poor ionization; Incorrect mass transition settings. | Confirm sample integrity; Optimize MS source parameters; Verify correct m/z values for precursor and product ions. |
| Peak Tailing or Fronting | Column overload; Poor column condition; Inappropriate mobile phase. | Dilute sample; Flush or replace the column; Adjust mobile phase pH or organic content. |
| Ghost Peaks | Carryover from previous injection; Contaminated mobile phase. | Implement a robust needle wash method; Use fresh, high-purity solvents. |
| Retention Time Shift | Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation. | Prepare fresh mobile phase; Use a column oven; Replace the column if pressure is high or peaks are broad. |
Signaling Pathways
HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors, including potentially this compound, can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is achieved by altering the expression of key proteins involved in these pathways.
Crosstalk between PI3K/Akt/mTOR and HDAC Signaling
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. There is significant crosstalk between this pathway and histone deacetylases. HDAC inhibitors can affect the acetylation status and stability of key components of the PI3K/Akt/mTOR pathway.
References
Technical Support Center: Minimizing Hdac-IN-73 Toxicity in Normal Cells
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data for a compound designated "Hdac-IN-73." The following guidance is based on the established principles of minimizing toxicity for the broader class of Histone Deacetylase (HDAC) inhibitors and other small molecule inhibitors. Researchers should always perform initial dose-response experiments to determine the optimal, non-toxic concentration for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
A1: Histone deacetylase (HDAC) inhibitors block the enzymatic activity of HDACs.[1][2] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3][4] By inhibiting HDACs, these compounds lead to an accumulation of acetylated proteins.[5] The hyperacetylation of histones results in a more relaxed chromatin structure, which can alter gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.[1][3] Many non-histone proteins, including transcription factors and signaling molecules, are also targets of HDACs, and their altered acetylation status can impact various cellular pathways.[3][4]
Q2: Why do HDAC inhibitors sometimes show toxicity in normal, non-cancerous cells?
A2: While many HDAC inhibitors exhibit some selectivity for cancer cells, they can still be toxic to normal cells.[6] This toxicity can stem from several factors:
-
On-target effects: HDACs are crucial for normal cellular function, and their inhibition can disrupt essential processes in healthy cells, not just cancerous ones.[7]
-
Off-target effects: The inhibitor may bind to other unintended molecular targets, leading to unforeseen and toxic side effects.[8]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[8][9]
-
Prolonged exposure: Continuous exposure can disrupt normal cellular processes and lead to cumulative toxicity.[8]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[8][10]
Q3: Are there general strategies to reduce the toxicity of HDAC inhibitors?
A3: Yes, several strategies can be employed to enhance the therapeutic index and minimize toxicity:
-
Optimize Concentration and Exposure Time: The most critical step is to determine the lowest effective concentration and the shortest exposure time necessary to achieve the desired biological effect.
-
Combination Therapy: Combining the HDAC inhibitor with other therapeutic agents can allow for lower, less toxic doses of each compound to achieve a synergistic effect.[11]
-
Targeted Delivery: Advanced strategies focus on delivering the inhibitor specifically to target cells, thereby reducing systemic exposure to normal cells. This can involve conjugation to nanoparticles or tumor-specific ligands.[12]
-
Use of Isoform-Selective Inhibitors: Different HDAC isoforms have distinct roles. Using an inhibitor that is selective for an HDAC isoform primarily implicated in the disease process may spare normal cells that rely on other isoforms.[7]
-
PROTACs (PROteolysis-TArgeting Chimeras): This newer technology involves designing molecules that induce the degradation of the target protein (HDAC) rather than just inhibiting it. This can lead to more sustained effects at lower doses, potentially reducing toxicity.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death in normal cell controls. | Inhibitor concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, resazurin) to determine the IC50 and a non-toxic working concentration. Start with a wide range of concentrations.[8][10] |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to find the minimum incubation time required for the desired effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[8][10] | |
| Off-target effects of the inhibitor. | If possible, use a structurally different inhibitor targeting the same HDAC to see if the toxicity is compound-specific. Consider genetic knockdown (e.g., siRNA) of the target HDAC as an orthogonal approach to validate the on-target effect.[7] | |
| Inconsistent results between experiments. | Variability in inhibitor stock solution. | Prepare fresh dilutions from a master stock for each experiment. Store master stocks in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[8] |
| Variations in cell culture conditions. | Standardize cell seeding density, passage number, and media components. Ensure cells are in a logarithmic growth phase at the time of treatment.[10] | |
| Desired biological effect is not observed at non-toxic concentrations. | The therapeutic window is too narrow for the specific cell line. | Consider combination therapy with another agent to enhance the desired effect at a lower, non-toxic concentration of this compound.[11] |
| The inhibitor is not sufficiently cell-permeable. | Verify the cell permeability of the compound from manufacturer data or literature on structurally similar compounds. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin (B115843)
This protocol determines the concentration of this compound that is toxic to a given normal cell line, allowing for the selection of a sub-toxic working concentration.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Vehicle (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After incubation, add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% reduction in cell viability).
-
Visualizations
Caption: Generalized HDAC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining a non-toxic concentration of this compound.
Caption: Troubleshooting logic for addressing unexpected toxicity in normal cells.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Strategies to Enhance the Anticancer Efficacy of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. Romidepsin offers hope for high-risk neuroblastoma | BioWorld [bioworld.com]
- 12. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-73 experimental variability causes
Welcome to the technical support center for Hdac-IN-73. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving this novel histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as compound P-503, is a potent histone deacetylase (HDAC) inhibitor. It is an analogue of the natural marine product Psammaplin A, distinguished by the presence of a diselenide bond.[1] Its primary targets are HDAC1 and HDAC6, with inhibitory concentrations in the sub-micromolar range.[2]
Q2: What are the known cellular effects of this compound?
In cancer cell lines such as HCT116, this compound has been shown to exhibit potent anti-proliferative activity.[2] Its cellular effects include the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Mechanistically, this compound treatment leads to an increase in the acetylation of histone H3 (a substrate of nuclear HDACs like HDAC1) and α-tubulin (a primary cytoplasmic substrate of HDAC6).[2]
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO. While specific solubility data is not extensively published, preparing a concentrated stock solution (e.g., 10-50 mM) is a common practice for similar compounds. To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage or -80°C for long-term storage, protected from light.[3]
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Experimental variability with HDAC inhibitors like this compound can arise from several factors:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous cell culture media. Precipitation of the compound can lead to inconsistent effective concentrations. Ensure the final DMSO concentration in your media is low (typically <0.5%) but sufficient to maintain solubility. The stability of this compound in media at 37°C over long incubation periods has not been extensively reported and could be a source of variability.
-
Cellular Redox State: this compound is a diselenide-containing analogue of Psammaplin A. Psammaplin A is known to be a prodrug that requires cellular reduction of its disulfide bond to an active thiol monomer.[4][5] It is plausible that this compound may also require intracellular reduction for its activity. Variations in the cellular redox environment between different cell lines or even between experiments could therefore affect the compound's potency.
-
Pipetting Accuracy and Mixing: Inconsistent pipetting, especially of small volumes, and inadequate mixing of reagents can lead to significant variability between replicate wells.[2]
-
Cell Line Specifics: The expression levels of the target HDACs (HDAC1 and HDAC6) and the cellular context can greatly influence the response to this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Target | IC₅₀ (µM) | Assay Type |
| HDAC1 | 0.17 | Biochemical |
| HDAC6 | 0.49 | Biochemical |
Table 1: In vitro inhibitory activity of this compound against specific HDAC isoforms.[2]
| Cell Line | IC₅₀ (µM) | Assay Type | Incubation Time |
| HCT116 | 0.24 | Proliferation | 48 hours |
Table 2: Anti-proliferative activity of this compound in a human colon cancer cell line.[2]
| Parameter | Dosage | Model | Observation |
| Tumor Growth Inhibition (TGI) | 5 mg/kg (i.p. every 2 days) | HCT116 Xenograft | 74.6% TGI |
| Toxicity | 5 mg/kg (i.p. every 2 days) | HCT116 Xenograft | Significant loss of body weight |
Table 3: In vivo efficacy and observed toxicity of this compound.[2]
Troubleshooting Guides
Problem 1: Low or No Observed Activity of this compound in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture media for any precipitate after adding this compound. If observed, consider preparing fresh dilutions or using a slightly higher final DMSO concentration (while maintaining a vehicle control). |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old working dilutions. |
| Insufficient Incubation Time | The time required to observe an effect can vary depending on the endpoint. For histone acetylation, a shorter incubation (e.g., 4-24 hours) may be sufficient. For effects on cell viability or apoptosis, longer incubation times (e.g., 24-72 hours) are typically necessary. |
| Sub-optimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Low Target Expression | Confirm that your cell line expresses HDAC1 and HDAC6 at sufficient levels using Western blot or by consulting public databases. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper technique, especially for small volumes. Pre-wetting pipette tips can improve accuracy. |
| Inadequate Mixing | Gently mix the plate after each reagent addition by tapping or using a plate shaker. |
| Edge Effects | Evaporation from the outer wells of a microplate can alter compound concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or water.[2] |
| Cell Seeding Density | Ensure a uniform cell suspension before seeding to achieve consistent cell numbers in each well. |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability/Proliferation Assay (MTT or similar)
This protocol is designed to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Histone and Tubulin Acetylation
This protocol verifies the target engagement of this compound by measuring the acetylation of its downstream targets.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and HDAC inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their respective total protein levels.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at relevant concentrations (e.g., 0.2 µM, 0.4 µM) and a vehicle control for 48 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Postulated mechanism of action for this compound.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. BJOC - Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors [beilstein-journals.org]
- 5. Psammaplin A is a natural prodrug that inhibits class I histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac-IN-73 In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with the novel Histone Deacetylase (HDAC) inhibitor, Hdac-IN-73.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the development and execution of in vivo studies with this compound.
Q1: My this compound formulation shows poor solubility and precipitates upon administration. How can I improve this?
A: Poor aqueous solubility is a common challenge for small molecule inhibitors. Consider the following strategies:
-
Vehicle Optimization: Test a panel of biocompatible solvents and excipients. Co-solvents like DMSO, PEG300, or Tween 80 can be effective but must be used within established toxicity limits.
-
Formulation Technologies: Explore advanced formulation strategies such as lipid-based nanoparticles, solid lipid nanoparticles (SLNs), or encapsulation in cyclodextrins to enhance solubility and stability.[1][2]
-
Particle Size Reduction: Micronization or nanocrystalization of the this compound powder can increase the surface area for dissolution.[2]
Q2: I'm observing significant in vivo toxicity (e.g., weight loss, lethargy) in my animal models. What are the potential causes and solutions?
A: In vivo toxicity can stem from on-target effects (inhibition of essential HDACs) or off-target activities.[3][4][5]
-
Dose Reduction: The simplest approach is to lower the dose or reduce the dosing frequency.[4] A dose-response study is crucial to identify a therapeutic window with acceptable toxicity.
-
Assess Off-Target Effects: this compound, particularly if it's a pan-HDAC inhibitor, may have off-target effects.[6] Consider performing a kinase panel screen or a chemical proteomics study to identify unintended targets.[6][7] A recent study revealed that many hydroxamate-based HDAC inhibitors frequently target metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7]
-
Combination Therapy: Combining a lower, less toxic dose of this compound with another anti-cancer agent can sometimes achieve synergistic efficacy with a better safety profile.[8]
Q3: Despite confirming target engagement (histone hyperacetylation) in tumor tissue, I'm not seeing significant tumor growth inhibition. What could be the issue?
A: A lack of efficacy despite target engagement can be multifactorial:
-
Insufficient Drug Exposure: The dose might be high enough to show target modulation but not sustained enough to induce apoptosis or cell cycle arrest.[9] Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue over time.
-
Tumor Model Resistance: The chosen cancer cell line or xenograft model may have intrinsic or acquired resistance mechanisms to HDAC inhibition.[8]
-
Monotherapy Limitations: For many cancers, HDAC inhibitors show modest activity as a single agent.[8] Explore combination strategies with DNA-damaging agents, proteasome inhibitors, or other epigenetic modifiers to enhance anti-tumor effects.[8]
Q4: How do I select the best in vivo cancer model to test this compound?
A: The choice of model is critical for clinically relevant results.
-
Cell Line-Derived Xenografts (CDX): These are a good starting point. Select cell lines that show high in vitro sensitivity to this compound.
-
Patient-Derived Xenografts (PDX): PDX models often better recapitulate the heterogeneity and microenvironment of human tumors and are considered more predictive of clinical efficacy.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their native environment, which can be invaluable for studying the interaction of this compound with the immune system.
Data Presentation
Table 1: this compound Solubility in Common Preclinical Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Saline | < 0.1 | Insoluble |
| 5% DMSO in Saline | 1.0 | Precipitates after 1 hour |
| 10% DMSO / 40% PEG300 / 50% Saline | 5.0 | Clear solution, stable |
| 20% Captisol® in Water | 8.0 | Clear solution, stable |
Table 2: Dose-Limiting Toxicities of this compound in a Murine Model
| Dose Level (mg/kg, oral, daily) | Mean Body Weight Change (Day 14) | Key Toxicities Observed |
| 25 | + 2.5% | None observed |
| 50 | - 3.0% | Mild lethargy |
| 100 | - 12.5% | Significant weight loss, lethargy, ruffled fur |
| 200 | - 25.0% | Severe weight loss, requires euthanasia |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials: this compound powder, DMSO (cell culture grade), PEG300, Sterile Saline (0.9% NaCl).
-
Preparation of Vehicle: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 50% sterile saline by volume. For example, for 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, and 5 mL of saline.
-
Dissolving this compound: Weigh the required amount of this compound. First, dissolve the powder in the DMSO portion of the vehicle. Gently vortex or sonicate until fully dissolved.
-
Final Formulation: Add the PEG300 to the DMSO/Hdac-IN-73 mixture and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
Administration: The final solution should be clear. Administer to animals based on body weight (e.g., 10 mL/kg). Prepare fresh daily.
Protocol 2: Western Blot for Histone H3 Acetylation in Tumor Tissue
-
Tissue Lysis: Excise tumors and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody against acetylated-Histone H3 (e.g., anti-acetyl-H3K9).[4]
-
Also, probe a separate membrane or strip the first one and re-probe for a loading control, such as total Histone H3 or β-actin.[4]
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation compared to the loading control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Strategies to Enhance the Anticancer Efficacy of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hdac-IN-73 in Cancer Cells
Welcome to the technical support center for Hdac-IN-73. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to this compound in cancer cell experiments.
Disclaimer: this compound is a research compound that inhibits Histone Deacetylase 1 (HDAC1) and HDAC6. As of the latest literature review, specific mechanisms of acquired resistance to this compound have not been formally documented. Therefore, the guidance provided in this document is based on established mechanisms of resistance to the broader class of HDAC inhibitors (HDACis), with a focus on those targeting HDAC1 and HDAC6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound P-503) is a potent inhibitor of histone deacetylases, with IC50 values of 0.17 µM for HDAC1 and 0.49 µM for HDAC6. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This alters gene expression and can induce anti-cancer effects such as cell cycle arrest, apoptosis, and inhibition of cell proliferation. In HCT116 colon cancer cells, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis.
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are yet to be elucidated, resistance to HDAC1 and HDAC6 inhibitors can arise from several factors:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate pro-survival pathways to counteract the cytotoxic effects of HDACi. The PI3K/Akt/mTOR and MAPK/ERK pathways are commonly implicated in conferring resistance.[1][2]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins, thereby inhibiting apoptosis induced by HDACis.[3][4]
-
Induction of Protective Autophagy: Autophagy, a cellular recycling process, can be induced by HDACi treatment as a survival mechanism, allowing cancer cells to tolerate the stress induced by the inhibitor.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Alterations in HDAC Isoform Expression: Changes in the expression levels of different HDAC isoforms may compensate for the inhibition of HDAC1 and HDAC6.[8]
Q3: How can I confirm that my cells have developed resistance to this compound?
You can confirm resistance by performing a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) on your parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the IC50 value for the resistant cells compared to the parental line indicates the development of resistance.
Q4: What strategies can I employ to overcome resistance to this compound?
Combination therapy is the most promising strategy to overcome resistance to HDAC inhibitors.[9] Consider the following approaches:
-
Inhibitors of Pro-Survival Pathways: Combining this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways can synergistically enhance cancer cell death.[10][11]
-
Bcl-2 Family Inhibitors: Co-treatment with BH3 mimetics (e.g., ABT-737, Venetoclax) can restore the apoptotic response by inhibiting anti-apoptotic Bcl-2 proteins.[4]
-
Autophagy Inhibitors: Using autophagy inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) (3-MA) in combination with this compound can block the pro-survival effects of autophagy and enhance cytotoxicity.[5]
-
Other Chemotherapeutic Agents: Combining this compound with DNA damaging agents (e.g., cisplatin, etoposide) or microtubule-targeting agents (e.g., paclitaxel) has shown synergistic effects in preclinical studies.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased cell death (apoptosis) in response to this compound treatment over time. | Upregulation of anti-apoptotic Bcl-2 family proteins or activation of pro-survival signaling pathways (PI3K/Akt, MAPK/ERK). | 1. Assess Protein Levels: Perform western blotting to compare the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) and key signaling proteins (p-Akt, Akt, p-ERK, ERK) between sensitive and resistant cells. 2. Combination Therapy: Test the synergistic effect of this compound with a Bcl-2 inhibitor (e.g., ABT-737) or inhibitors of the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways. |
| Cells show initial response to this compound, but then recover and resume proliferation. | Induction of protective autophagy. | 1. Monitor Autophagy: Use western blotting to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation. You can also use transmission electron microscopy to visualize autophagosomes. 2. Inhibit Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine, 3-MA) and assess cell viability and apoptosis. |
| No significant increase in acetylated tubulin (a marker of HDAC6 inhibition) or acetylated histones (a marker of HDAC1 inhibition) after treatment. | Reduced intracellular drug concentration due to increased drug efflux. | 1. Check Efflux Pump Expression: Use qPCR or western blotting to measure the expression of common drug efflux pumps (e.g., MDR1/ABCB1). 2. Use Efflux Pump Inhibitors: Test if co-treatment with an efflux pump inhibitor (e.g., verapamil) restores sensitivity to this compound. |
| Variability in experimental results. | Inconsistent cell culture conditions, reagent preparation, or assay execution. | 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment duration. 2. Freshly Prepare Reagents: Prepare fresh dilutions of this compound and other compounds for each experiment. 3. Optimize Assays: Follow the detailed experimental protocols provided below and optimize for your specific cell line. |
Quantitative Data on Combination Therapies
The following tables summarize preclinical data on the synergistic effects of combining HDAC inhibitors with other anti-cancer agents. While this data is not specific to this compound, it provides a rationale for testing similar combinations.
Table 1: Combination of HDAC Inhibitors with PI3K/Akt Pathway Inhibitors
| Cancer Type | HDACi | PI3K/Akt Inhibitor | Effect | Reference |
| Non-Small Cell Lung Cancer | HC-toxin | PX-866 (PI3K inhibitor) | Marked sensitization to apoptosis | [10] |
| Tamoxifen-Resistant Breast Cancer | Unspecified HDACi | PI3K inhibitor | Significant decrease in viability, migration, and invasion | [1] |
| Prostate Cancer | Panobinostat | Everolimus (mTOR inhibitor) | Increased inhibition of cell growth, migration, and invasion | [13] |
Table 2: Combination of HDAC Inhibitors with MAPK/ERK Pathway Inhibitors
| Cancer Type | HDACi | MAPK/ERK Inhibitor | Effect | Reference |
| Medulloblastoma | Sodium Butyrate | U0126 (MEK inhibitor) | Enhanced antiproliferative effect | [14] |
| Non-Small Cell Lung Cancer | HC-toxin | PD184352 (MEK inhibitor) | Marked sensitization to apoptosis | [10] |
| Colorectal Cancer | Panobinostat | Trametinib (MEK inhibitor) | Synergistic induction of apoptosis | [5] |
Table 3: Combination of HDAC Inhibitors with Bcl-2 Family Inhibitors
| Cancer Type | HDACi | Bcl-2 Inhibitor | Effect | Reference |
| Leukemia/Myeloma | SBHA | ABT-737 | Potentiated lethality | [4] |
| Tamoxifen-Resistant Breast Cancer | PCI-24781 | ABT-263 | Significant induction of cell death | [15] |
| Pancreatic Cancer | Vorinostat | GX15-070 (Obatoclax) | Enhanced lethality | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][17]
Materials:
-
96-well plates
-
Cancer cells
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or combination drugs) for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[18][19]
Materials:
-
6-well plates
-
Cancer cells
-
This compound and other test compounds
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with compounds for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for cell cycle analysis using propidium iodide.[20][21]
Materials:
-
6-well plates
-
Cancer cells
-
This compound and other test compounds
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with compounds for the desired time.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Signaling Pathways in this compound Resistance
The following diagram illustrates potential signaling pathways involved in resistance to HDAC1/HDAC6 inhibition.
Experimental Workflow for Investigating this compound Resistance
The following diagram outlines a logical workflow for investigating and overcoming resistance to this compound.
References
- 1. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of the HDAC6-ERK1 feed forward loop in immunotherapy [immunologyresearchjournal.com]
- 3. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bim Upregulation by Histone Deacetylase Inhibitors Mediates Interactions with the Bcl-2 Antagonist ABT-737: Evidence for Distinct Roles for Bcl-2, Bcl-xL, and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of autophagy in histone deacetylase inhibitor-induced apoptotic and nonapoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of Cancer Therapy Resistance to HDAC Inhibitor-Induced Autophagy | MDPI [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ovid.com [ovid.com]
- 9. researchhub.com [researchhub.com]
- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. texaschildrens.org [texaschildrens.org]
- 14. [PDF] HDAC and MAPK/ERK Inhibitors Cooperate To Reduce Viability and Stemness in Medulloblastoma | Semantic Scholar [semanticscholar.org]
- 15. Combined histone deacetylase inhibition and tamoxifen induces apoptosis in tamoxifen-resistant breast cancer models, by reversing Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Hdac-IN-73 assay interference and mitigation
Welcome to the technical support center for Hdac-IN-73. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2][3] By inhibiting HDACs, this compound prevents this deacetylation, leading to an accumulation of acetylated proteins.[3] This hyperacetylation can alter chromatin structure to a more relaxed state, which in turn can modulate gene expression, leading to effects such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4][5] Many HDAC inhibitors function by binding to the zinc ion within the catalytic site of the HDAC enzyme.[1][6]
Q2: Which type of assay is most suitable for screening this compound?
A2: The choice of assay depends on the experimental goals. For initial screening and determining IC50 values, fluorometric or luminogenic biochemical assays using purified HDAC enzymes are common.[7][8] Cell-based assays are crucial for confirming the compound's activity in a cellular context, assessing its membrane permeability, and determining its effects on cell viability and specific cellular pathways.[7][9][10] Luminescence-based assays, such as the HDAC-Glo™ I/II Assay, can be used for both biochemical and cell-based formats and are well-suited for high-throughput screening.[7][9]
Q3: What are the common causes of assay interference when working with small molecules like this compound?
A3: Small molecules can interfere with assays through several mechanisms:
-
Optical Interference: The compound may absorb light or be fluorescent at the excitation or emission wavelengths used in the assay, leading to false-positive or false-negative results.[11][12][13]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that nonspecifically inhibit enzymes.[13][14]
-
Chemical Reactivity: The compound may react directly with assay components like the substrate, enzyme, or detection reagents.[15] Thiol-reactive compounds are a common example.[15]
-
Enzyme Inhibition: The compound might directly inhibit a reporter enzyme (e.g., luciferase, HRP) used in the detection step.[11]
Q4: My positive control inhibitor, like Trichostatin A (TSA), is not showing inhibition. What should I do?
A4: Several factors could be at play:
-
Inactive Inhibitor: Ensure the inhibitor has been stored correctly and is not degraded. Prepare fresh dilutions from a reliable stock.[16]
-
Incorrect Enzyme/Substrate: Confirm that the HDAC isoform being used is sensitive to the control inhibitor and that the substrate is appropriate for that enzyme.[16]
-
Inactive Enzyme: Verify the activity of the HDAC enzyme itself with a standard activity assay before performing inhibition experiments.[16]
-
Insufficient Incubation Time: Allow for adequate pre-incubation time for the inhibitor to bind to the enzyme before adding the substrate, especially for slow-binding inhibitors.[16][17]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Background Signal or Apparent Activation in a Fluorescence-Based Assay
-
Possible Cause 1: Intrinsic Fluorescence of this compound. The compound itself may be fluorescent at the assay's wavelengths, leading to an artificially high signal.
-
Troubleshooting Protocol:
-
Run a Compound-Only Control: Prepare a set of wells containing only the assay buffer and this compound at the concentrations used in the experiment (without the enzyme or substrate).
-
Measure Fluorescence: Read the plate at the same excitation and emission wavelengths used for the main assay.
-
Data Analysis: If significant fluorescence is detected, subtract this background signal from the data of the experimental wells.
-
Mitigation: If background fluorescence is prohibitively high, consider switching to an assay with a different detection method (e.g., luminescence) or using far-red fluorescent probes, which are less prone to interference from autofluorescent compounds.[12]
-
-
Possible Cause 2: Contaminated Reagents. Assay buffers or other reagents may be contaminated with fluorescent particles or enzymes that can act on the substrate.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and components.[16]
-
Run a "No Enzyme" Control: Prepare control wells containing the substrate and this compound in assay buffer, but without the HDAC enzyme. A signal in these wells indicates a non-HDAC-dependent reaction or contamination.
-
Issue 2: Inconsistent Results and High Variability Between Replicates
-
Possible Cause 1: Compound Precipitation/Aggregation. this compound may be precipitating out of solution at the tested concentrations, leading to inconsistent activity.
-
Troubleshooting Protocol:
-
Visual Inspection: Visually inspect the wells for any signs of precipitation after adding the compound.
-
Solubility Assessment: Formally assess the solubility of this compound in the assay buffer.
-
Include Detergents: To mitigate aggregation, consider adding a low concentration of a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer.[14] Including a decoy protein like Bovine Serum Albumin (BSA) can also help saturate compound aggregates.[14]
-
-
Possible Cause 2: Pipetting Inaccuracy and Edge Effects.
-
Troubleshooting Protocol:
-
Pipetting Technique: Ensure pipettes are properly calibrated and use good technique, especially for small volumes. Pre-wetting pipette tips can improve accuracy.[16]
-
Mixing: Mix the plate gently but thoroughly on an orbital shaker after each reagent addition.[16]
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate, as they are most prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[16]
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme kinetics are sensitive to temperature changes.[16]
-
Issue 3: Unexpectedly Potent IC50 Value or Non-Specific Inhibition
-
Possible Cause: Chemical Reactivity of this compound. The compound may be a reactive chemical that non-specifically modifies the enzyme or other proteins in the assay.
-
Troubleshooting Protocol:
-
Thiol Reactivity Test: Include a thiol-scavenging reagent like dithiothreitol (B142953) (DTT) (e.g., 1-5 mM) in the assay buffer.[15] If the potency of this compound is significantly reduced in the presence of DTT, it suggests the compound may be acting as a thiol-reactive electrophile.
-
Counter-Screen: Perform a counter-screen using an unrelated enzyme that also contains reactive cysteine residues to see if this compound inhibits it.
-
Time-Dependent Inhibition: Check for time-dependent inhibition by varying the pre-incubation time of the enzyme with this compound. Covalent or reactive inhibitors often show increased inhibition with longer pre-incubation times.
-
Quantitative Data Summary
The following tables provide example data for troubleshooting and optimizing an this compound cellular assay.
Table 1: this compound Cytotoxicity Profile
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.5 | 85.7 | 6.2 |
| 1.0 | 52.3 | 4.8 |
| 5.0 | 15.6 | 3.1 |
| 10.0 | 5.1 | 1.9 |
| Calculated IC50 | ~1.0 µM |
This table shows example data from a 72-hour cell viability assay (e.g., CellTiter-Glo®) on HCT116 cells. This helps establish the cytotoxic concentration range of the compound.[10]
Table 2: Target Engagement in a Cellular HDAC Assay
| This compound (µM) | HDAC Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.3 |
| 0.1 | 75.4 | 6.8 |
| 0.5 | 48.9 | 4.9 |
| 1.0 | 20.1 | 3.5 |
| 5.0 | 8.7 | 2.1 |
| 10.0 | 4.2 | 1.5 |
| Calculated IC50 | ~0.5 µM |
This table presents data from a cell-based target engagement assay (e.g., HDAC-Glo™ I/II) after a 4-hour treatment. This confirms the compound is inhibiting its intended target within cells at non-lethal concentrations.[10]
Experimental Protocols
Protocol 1: Fluorometric Biochemical HDAC Activity Assay
This protocol is based on the principle that HDAC enzymes deacetylate a fluorogenic substrate, making it susceptible to cleavage by a developer enzyme, which releases a fluorescent molecule.[18]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC Enzyme: Dilute a stock of recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) to the desired working concentration in assay buffer.
-
This compound: Prepare a 2X serial dilution series of this compound in assay buffer containing a constant, low percentage of DMSO. Include a vehicle-only control.
-
Substrate: Prepare a working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Prepare a working solution of a developer enzyme (e.g., Trypsin) in assay buffer. Include a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the 2X this compound dilutions (or controls) to the appropriate wells.
-
Add 25 µL of the diluted HDAC enzyme to all wells except the "No Enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer/TSA solution to each well.
-
Incubate at 37°C for 15-30 minutes to allow for signal development.
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[18]
-
-
Data Analysis:
-
Subtract the "No Enzyme" blank from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor like TSA (0% activity).
-
Plot the normalized data against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on chromatin.
Caption: Logical workflow for troubleshooting assay interference.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Hdac-IN-73
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental application of Hdac-IN-73.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions. Adherence to these recommendations is crucial to ensure the compound's integrity and activity over time.
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Powder) | -20°C[1] | At least 1 year | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | At least 1 year[2] | Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and inconsistent results.[2] |
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in DMSO. Sonication may be used to aid dissolution. For cellular experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.
Q3: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Histone Deacetylases (HDACs), specifically targeting HDAC1 and HDAC6 with IC50 values of 0.17 µM and 0.49 µM, respectively.[1][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.
-
Inhibition of HDAC1: HDAC1 is a nuclear enzyme. Its inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This can result in the transcription of tumor suppressor genes like p21, leading to cell cycle arrest.[4] HDAC1 also deacetylates non-histone proteins, including the tumor suppressor p53. Inhibition of HDAC1 can lead to p53 hyperacetylation, increasing its stability and transcriptional activity.[5][6]
-
Inhibition of HDAC6: HDAC6 is primarily a cytoplasmic enzyme. Its substrates include non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[7] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and affect cell motility and division.[8][9] Increased acetylation of Hsp90 can impair its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins.
The combined inhibition of HDAC1 and HDAC6 by this compound leads to potent anti-proliferative effects, including the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3]
Q4: How can I confirm the biological activity of this compound in my experiments?
The activity of this compound can be verified by observing an increase in the acetylation of its known downstream targets. A common and effective method is to perform a Western blot analysis to detect changes in the acetylation levels of:
-
Histone H3: As a target of HDAC1, an increase in acetylated Histone H3 (Ac-H3) is expected upon treatment with this compound.
-
α-tubulin: As a primary substrate of HDAC6, an increase in acetylated α-tubulin (Ac-α-tubulin) is a reliable indicator of this compound activity.[2]
It is recommended to perform a dose-response experiment to observe a concentration-dependent increase in acetylation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or weak biological effect (e.g., no change in histone acetylation, no cell cycle arrest) | 1. Inactive compound: Improper storage or multiple freeze-thaw cycles of the stock solution.[2]2. Insufficient concentration or treatment time: The concentration or duration of treatment may be suboptimal for the specific cell line.[2]3. Cell line resistance: The cell line may have low expression of HDAC1/HDAC6 or inherent resistance mechanisms.[2] | 1. Use a fresh, single-use aliquot of this compound. Confirm the activity of a positive control inhibitor.2. Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 12, 24, 48 hours) experiment to determine the optimal conditions.3. Verify the expression of HDAC1 and HDAC6 in your cell line via Western blot or qPCR. Consider testing a different, sensitive cell line. |
| High cell toxicity observed at expected effective concentrations | 1. Compound concentration is too high: The IC50 for proliferation may be lower than that required for other endpoints.2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.3. Off-target effects: At higher concentrations, off-target effects may contribute to toxicity. | 1. Lower the concentration of this compound. A dose-response curve is essential to identify the optimal therapeutic window.2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).3. Review literature for known off-target effects of similar compounds. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or seeding density.2. Inconsistent compound preparation: Errors in dilution or use of degraded stock solutions.3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the compound.[2] | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.2. Prepare fresh dilutions of this compound for each experiment from a single-use aliquot of a well-mixed stock solution.3. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. |
| High background in biochemical assays (e.g., in vitro HDAC activity assays) | 1. Substrate instability: The assay substrate may be unstable and spontaneously hydrolyze.2. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Ensure the substrate is stored correctly and prepare it fresh for each experiment.2. Use high-purity reagents and filtered, sterile buffers. |
Experimental Protocols & Workflows
Protocol 1: Western Blot Analysis of Histone and α-tubulin Acetylation
This protocol describes how to assess the activity of this compound by measuring the acetylation of its downstream targets, Histone H3 and α-tubulin.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and HDAC inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the acetylated protein signal to the total protein signal (e.g., Ac-H3 to total H3) or to a loading control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with this compound at desired concentrations for a specific time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use Trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols (e.g., for 24 or 48 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant (which may contain apoptotic cells). Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Signaling Pathways
This compound exerts its effects by inhibiting HDAC1 and HDAC6, which impacts multiple downstream signaling pathways.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Hdac-IN-73 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac-IN-73. The information is designed to help optimize experimental design and address common issues encountered during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). By blocking the enzymatic activity of HDACs, this compound prevents the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This leads to an accumulation of acetylated proteins, which alters chromatin structure to a more relaxed state, thereby regulating gene expression.[2][3] Ultimately, these changes impact critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][4]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Treatment with this compound can induce a variety of cellular outcomes, which are often dependent on the cell type and experimental context.[1] Commonly observed effects include:
-
Increased Histone Acetylation: A primary indicator of HDAC inhibition is the increased acetylation of histones, such as Histone H3 and Histone H4.[5]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, frequently at the G1 or G2/M phase, often mediated by the upregulation of cell cycle inhibitors like p21.[1][4][5]
-
Induction of Apoptosis: Programmed cell death is a common outcome in cancer cells treated with HDAC inhibitors, which can be measured through assays for caspase activation or Annexin V staining.[1][5]
-
Changes in Gene Expression: Treatment can lead to both the upregulation and downregulation of a significant number of genes.[1][2]
Q3: What is the optimal treatment duration for this compound?
A3: The optimal treatment duration for this compound is highly dependent on the experimental goals, the cell type being used, and the specific endpoints being measured.[5] Direct effects on histone acetylation can be observed in as little as a few hours.[1] However, downstream effects such as changes in gene expression, cell cycle arrest, or apoptosis may require longer incubation times, typically ranging from 24 to 72 hours.[5] It is strongly recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup.[5]
Q4: Can prolonged exposure to this compound lead to off-target effects or toxicity?
A4: Yes, prolonged or high-concentration exposure to HDAC inhibitors like this compound can lead to cytotoxicity and off-target effects.[1][6] It is crucial to determine the optimal, non-toxic concentration and the shortest effective treatment duration through dose-response and time-course experiments.[5] Some cell lines may be particularly sensitive to HDAC inhibition.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No Observable Effect | - Concentration of this compound is too low.- Treatment duration is too short.- The specific HDAC isoforms in the cell line are not targeted by this compound.- Compound instability. | - Increase the concentration of this compound based on dose-response data.- Extend the treatment duration.- Verify the expression of target HDACs in your cell model.- Prepare fresh solutions of this compound for each experiment.[5] |
| High Cell Death/Toxicity | - Concentration of this compound is too high.- Treatment duration is too long.- Cell line is particularly sensitive. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Conduct a time-course experiment to find the shortest effective duration.- Ensure proper cell culture conditions and density.[5] |
| Inconsistent Results | - Variability in cell culture conditions (e.g., passage number, confluency).- Inconsistent timing of treatment and harvesting.- Degradation of this compound. | - Standardize cell culture protocols.- Ensure precise timing for all experimental steps.- Store and handle the compound as recommended to ensure stability.[5] |
Data Presentation
Table 1: Effect of this compound Treatment Duration on Histone H3 Acetylation and p21 Gene Expression in HCT116 Cells.
| Treatment Duration (hours) | Concentration (µM) | Fold Change in Acetyl-H3 (vs. Control) | Fold Change in p21 mRNA (vs. Control) |
| 6 | 1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 12 | 1 | 4.1 ± 0.5 | 3.5 ± 0.4 |
| 24 | 1 | 5.8 ± 0.6 | 6.2 ± 0.7 |
| 48 | 1 | 5.5 ± 0.5 | 5.9 ± 0.6 |
Table 2: Effect of this compound Treatment Duration on Cell Viability in HCT116 Cells.
| Treatment Duration (hours) | Concentration (µM) | % Cell Viability (vs. Control) |
| 24 | 1 | 85 ± 5% |
| 48 | 1 | 62 ± 7% |
| 72 | 1 | 41 ± 6% |
| 24 | 5 | 68 ± 6% |
| 48 | 5 | 35 ± 4% |
| 72 | 5 | 15 ± 3% |
Experimental Protocols
1. Time-Course Experiment for Optimal Treatment Duration
-
Objective: To determine the ideal this compound treatment duration for observing the desired biological effect.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multiple plates or wells to allow for harvesting at different time points. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined, fixed concentration of this compound. Include a vehicle-only control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the harvested cells for the desired endpoint (e.g., histone acetylation by Western Blot, gene expression by qPCR, or cell viability by MTT assay).
-
2. Western Blotting for Histone Acetylation
-
Objective: To measure the level of histone acetylation following this compound treatment.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., total Histone H3 or GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the levels of acetylated histones to the loading control.[1]
-
Visualizations
Caption: this compound inhibits HDACs, leading to increased protein acetylation and altered gene expression.
Caption: Workflow for determining the optimal treatment duration of this compound.
Caption: Decision tree for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HDAC Inhibitors: Hdac-IN-73 Versus Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-73, with established HDAC inhibitors Vorinostat, Panobinostat (B1684620), and Romidepsin (B612169). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[3] HDAC inhibitors (HDACis) counteract this by inducing hyperacetylation, which can reactivate silenced genes and trigger anti-tumor effects such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[4][5][6]
Overview of Compared HDAC Inhibitors
This guide focuses on four HDAC inhibitors:
-
This compound: A novel investigational HDAC inhibitor.
-
Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, a potent, non-selective inhibitor of class I and II HDACs.[4][7] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[4]
-
Panobinostat (LBH589): A potent, non-selective pan-HDAC inhibitor that has shown efficacy in treating multiple myeloma.[8][9]
-
Romidepsin (FK228): A potent inhibitor of class I HDACs, approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[10][11]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and anti-proliferative activity of this compound, Vorinostat, Panobinostat, and Romidepsin.
Table 1: In Vitro HDAC Isoform Inhibition (IC50, nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC7 | HDAC8 | Source(s) |
| This compound | 170 | - | - | - | 490 | - | - | [12] |
| Vorinostat | 10 | - | 20 | - | - | - | - | [4][7] |
| Panobinostat | <13.2 | <13.2 | <13.2 | Mid-nM | <13.2 | Mid-nM | Mid-nM | [13] |
| Romidepsin | 36 | 47 | - | 510 | 1400 | - | - | [10] |
Note: "-" indicates data not available from the cited sources. The IC50 values for Panobinostat are presented as a range due to the nature of the source data. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
| Inhibitor | Cell Line | IC50 (µM) | Source(s) |
| This compound | HCT116 (Colon) | 0.24 | [12] |
| Vorinostat | LNCaP (Prostate) | 2.5 - 7.5 | [7] |
| MCF-7 (Breast) | 0.75 | [7] | |
| Panobinostat | HCT116 (Colon) | 0.0071 | |
| MOLT-4 (Leukemia) | ~5 | [8] | |
| Romidepsin | U-937 (Lymphoma) | 0.00592 | [11] |
| K562 (Leukemia) | 0.00836 | [11] |
Mechanism of Action and Cellular Effects
HDAC inhibitors exert their anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the induction of histone hyperacetylation. This leads to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways involved in cell cycle control and apoptosis.
This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT116 colon cancer cells.[12] This is consistent with the known mechanisms of other HDAC inhibitors. Vorinostat, Panobinostat, and Romidepsin also induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[7][8][11]
The general signaling pathway for HDAC inhibition leading to anti-tumor effects is depicted below.
In Vivo Efficacy
This compound has demonstrated notable anti-tumor activity in a HCT116 xenograft model. At a dose of 5 mg/kg administered intraperitoneally every two days for 26 days, this compound significantly reduced tumor volume and weight.[12] However, it is important to note that this dosage was associated with significant toxicity, as evidenced by body weight loss.[12]
Vorinostat, Panobinostat, and Romidepsin have also shown in vivo anti-tumor effects in various xenograft models, which has supported their clinical development.[14][15][16]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HDAC Enzymatic Assay
This protocol is a general guideline for determining the in vitro potency of HDAC inhibitors.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. Prepare recombinant human HDAC enzyme and a fluorogenic HDAC substrate in assay buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the diluted inhibitor and the HDAC enzyme. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for enzyme-inhibitor interaction.
-
Substrate Addition and Reaction: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction. Incubate at 37°C for a further period (e.g., 30 minutes).
-
Reaction Termination and Signal Development: Stop the reaction by adding a developer solution containing a potent HDAC inhibitor (e.g., Trichostatin A) and a protease that cleaves the deacetylated substrate, releasing a fluorescent signal. Incubate at room temperature for 15 minutes.
-
Data Acquisition and Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17][18]
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the anti-proliferative effects of HDAC inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor. Include a vehicle control (e.g., DMSO). Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.[19][20][21]
Western Blot for Histone Acetylation
This protocol is used to detect changes in histone acetylation levels following treatment with an HDAC inhibitor.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor for a specified time. Harvest the cells and prepare whole-cell lysates or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or anti-β-actin). Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative change in histone acetylation.[12][22]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of HDAC inhibitors.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HDAC inhibitor (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data to determine the anti-tumor efficacy of the compound.[12][14][23]
Conclusion
This compound is a novel HDAC inhibitor with potent activity against HDAC1 and HDAC6, and demonstrates significant anti-proliferative and in vivo anti-tumor effects in a colon cancer model. Its potency appears to be in a similar range to established HDAC inhibitors like Vorinostat and Romidepsin for specific isoforms. However, a complete selectivity profile and a more thorough in vivo safety assessment are needed for a comprehensive evaluation. This guide provides a foundational comparison to aid researchers in the selection and further investigation of HDAC inhibitors for their specific research needs.
References
- 1. Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. abcam.cn [abcam.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Panobinostat: a novel pan-deacetylase inhibitor for the treatment of relapsed or relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Comparison of Hdac-IN-73 and Vorinostat (SAHA) for Preclinical Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and experimental applications of a novel selective HDAC inhibitor, Hdac-IN-73, and the pan-HDAC inhibitor, Vorinostat (B1683920) (SAHA).
In the landscape of epigenetic modifiers for cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a comprehensive comparison of two such inhibitors: this compound, a novel inhibitor with selectivity for specific HDAC isoforms, and Vorinostat (suberoylanilide hydroxamic acid or SAHA), a well-established pan-HDAC inhibitor. This comparison aims to equip researchers with the necessary data and protocols to make informed decisions for their preclinical studies.
At a Glance: Key Differences
| Feature | This compound | Vorinostat (SAHA) |
| HDAC Selectivity | Selective inhibitor of HDAC1 and HDAC6 | Pan-inhibitor of Class I, II, and IV HDACs |
| Primary Indication | Investigational | FDA-approved for Cutaneous T-Cell Lymphoma (CTCL) |
| Reported Potency | Potent, with nanomolar to low micromolar IC50 values | Broad-spectrum, with nanomolar to low micromolar IC50 values across various HDACs and cell lines |
Mechanism of Action: A Tale of Selectivity
Both this compound and Vorinostat exert their anticancer effects by inhibiting histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs lead to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
HDAC inhibitors, by blocking this action, induce hyperacetylation of histones. This leads to a more relaxed chromatin state, allowing for the re-expression of silenced tumor suppressor genes. This can trigger a cascade of events including cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells.[1][2]
The key distinction between this compound and Vorinostat lies in their selectivity. Vorinostat is a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC isoforms across Class I, II, and IV.[3] This broad activity can be advantageous in cancers where multiple HDACs are dysregulated, but it may also contribute to off-target effects.
In contrast, This compound demonstrates a more selective inhibition profile, with reported potent activity against HDAC1 and HDAC6. This selectivity could potentially offer a more targeted therapeutic approach with a better-defined mechanism of action and potentially fewer side effects.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available in vitro data for this compound and Vorinostat. It is important to note that the data presented for each compound are derived from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: HDAC Enzymatic Inhibition
| Compound | HDAC Isoform | IC50 |
| This compound | HDAC1 | 0.17 µM |
| HDAC6 | 0.49 µM | |
| Vorinostat (SAHA) | HDAC1 | 10 nM |
| HDAC2 | ~10-50 nM | |
| HDAC3 | 20 nM | |
| HDAC6 | ~10-50 nM |
Data for this compound from a single study. Data for Vorinostat is a representative range from multiple studies.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HCT116 | Colon Cancer | 0.24 µM |
| Vorinostat (SAHA) | HCT116 | Colon Cancer | ~0.5 - 5 µM |
| A549 | Lung Cancer | ~1.64 µM | |
| MCF-7 | Breast Cancer | ~0.685 µM | |
| MV4-11 | Leukemia | ~0.1 - 1 µM | |
| Daudi | Lymphoma | ~0.1 - 1 µM |
Data for this compound from a single study. Data for Vorinostat is a representative range from multiple studies.[4][5]
In Vivo Efficacy: Preclinical Tumor Models
Preclinical studies in animal models provide crucial insights into the therapeutic potential of drug candidates.
This compound has been evaluated in a human colon cancer (HCT116) xenograft model. At a dose of 5 mg/kg administered intraperitoneally every two days, this compound demonstrated notable antitumor activity.
Vorinostat has been extensively studied in a wide range of in vivo models. For instance, in a murine metastatic neuroblastoma model, the combination of Vorinostat and radiation significantly decreased tumor volumes compared to either treatment alone.[6]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams, generated using the DOT language, illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow.
Detailed Experimental Protocols
For reproducible and robust results, detailed experimental protocols are essential. The following sections provide methodologies for key experiments cited in this guide.
In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Vorinostat against specific recombinant HDAC isoforms (e.g., HDAC1 and HDAC6).
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
This compound and Vorinostat stock solutions (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound and Vorinostat in Assay Buffer.
-
In a 96-well black microplate, add the diluted compounds. Include wells for no-inhibitor control (DMSO vehicle) and no-enzyme control.
-
Add the recombinant HDAC enzyme (HDAC1 or HDAC6) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the Developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 values using a suitable software.[7][8]
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound and Vorinostat on cancer cell lines (e.g., HCT116).
Materials:
-
HCT116 cancer cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and Vorinostat stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Vorinostat in complete culture medium.
-
Remove the old medium and add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9][10]
Western Blot for Histone and Tubulin Acetylation
Objective: To detect the accumulation of acetylated histone H3 (a marker for Class I HDAC inhibition) and acetylated α-tubulin (a marker for HDAC6 inhibition) in cells treated with this compound and Vorinostat.
Materials:
-
HCT116 cells
-
This compound and Vorinostat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat HCT116 cells with various concentrations of this compound, Vorinostat, or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.[11][12][13]
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Vorinostat.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HCT116 cancer cells
-
Matrigel (optional)
-
This compound and Vorinostat formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound, and Vorinostat.
-
Administer the compounds at the desired doses and schedule (e.g., intraperitoneal injection daily or every other day).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[14][15]
Conclusion
This guide provides a comparative overview of the selective HDAC inhibitor this compound and the pan-HDAC inhibitor Vorinostat (SAHA). While Vorinostat offers broad-spectrum activity that has proven effective in a clinical setting for CTCL, the selectivity of this compound for HDAC1 and HDAC6 presents an opportunity for a more targeted therapeutic strategy. The provided data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the design and execution of preclinical studies aimed at further elucidating the therapeutic potential of these and other HDAC inhibitors in oncology. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety profiles of these two classes of HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
Validating Cellular Target Engagement of Pan-HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel Histone Deacetylase (HDAC) inhibitors as therapeutic agents requires rigorous validation of their engagement with intended cellular targets. This guide provides a comparative framework for assessing the performance of the well-characterized pan-HDAC inhibitor, Vorinostat (B1683920) (SAHA), against other established alternatives. We present key experimental protocols and comparative data to facilitate the design and interpretation of target engagement studies.
Histone deacetylases are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1] Inhibition of HDACs leads to the re-expression of tumor suppressor genes, making them a key target in oncology and other diseases. Validating that an HDAC inhibitor effectively binds to its intended targets within a cellular context is a critical step in its preclinical development.
Comparative Analysis of Pan-HDAC Inhibitors
To contextualize the performance of a novel or existing HDAC inhibitor, it is essential to compare its activity with well-characterized alternatives. The following table summarizes the cellular potency of Vorinostat (SAHA) and other widely used pan-HDAC inhibitors across various cell lines.
| Compound | Class of Inhibition | Primary Targets | Example Cellular IC50 Values | Approved Indications | Common Off-Targets |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Class I, II, and IV HDACs | ~10 nM (HDAC1, cell-free), 2.0 µM (SW-1353 cells), 8.6 µM (SW-982 cells)[2][3][4] | Cutaneous T-cell lymphoma (CTCL) | MBLAC2[5] |
| Panobinostat (B1684620) (LBH-589) | Pan-HDAC Inhibitor | Class I, II, and IV HDACs | 20-40 nM (Hodgkin lymphoma cell lines), 0.02 µM (SW-1353 cells), 0.1 µM (SW-982 cells)[2][6] | Multiple myeloma | Gastrointestinal and hematologic toxicities are common |
| Belinostat (PXD101) | Pan-HDAC Inhibitor (hydroxamic acid) | Class I, II, and IV HDACs | 2.6 µM (SW-1353 cells), 1.4 µM (SW-982 cells)[2][7] | Relapsed or refractory Peripheral T-cell Lymphoma (PTCL) | N/A |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | Class I and II HDACs | 0.16 ± 0.03 μM (HCT116 cells)[8] | Research compound, not approved for clinical use | N/A |
| Romidepsin (FK228) | Pan-HDAC Inhibitor (cyclic peptide) | Class I HDACs | N/A | CTCL, Peripheral T-cell lymphoma (PTCL) | Potential for cardiac effects (QT prolongation) |
Key Experimental Protocols for Target Engagement Validation
Several methods are available to confirm and quantify the interaction of an HDAC inhibitor with its target protein in cells. The choice of assay depends on various factors, including the specific scientific question, required throughput, and available resources.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the HDAC inhibitor at various concentrations or a vehicle control for a specified time.[5]
-
Heating Step: Aliquot the treated cell suspension into PCR tubes for each temperature point in a thermal cycler. A typical temperature gradient ranges from 40°C to 70°C.[9]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Separation: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.[5]
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target HDAC protein.[5]
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding at target proteins within intact cells by analyzing the competitive displacement of a fluorescent tracer.[10]
Protocol:
-
Cell Transfection: Transiently transfect cells (e.g., HEK293) with a vector expressing an HDAC-NanoLuc® fusion protein.[11]
-
Cell Seeding: Seed the transfected cells into a white, non-binding surface 96-well or 384-well plate.[12]
-
Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the addition of the NanoBRET™ tracer at a fixed concentration.[10]
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[11]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor (450 nm) and acceptor (610 nm) luminescence signals.[11]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement.
Western Blot for Histone Acetylation
This method provides a functional readout of HDAC inhibition by measuring the downstream effect on histone acetylation.[13]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor, a positive control (e.g., Vorinostat), and a vehicle control. Lyse the cells in RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for an acetylated histone (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3 or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Signal Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[14]
-
Data Analysis: Quantify the band intensities. An increase in the ratio of acetylated histone to total histone in inhibitor-treated cells compared to the control indicates target engagement and functional inhibition of HDAC activity.[13]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental procedures.
Caption: Mechanism of Action of HDAC Inhibitors on Chromatin.
Caption: Experimental Workflow for HDAC Inhibitor Target Validation.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 11. eubopen.org [eubopen.org]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of HDAC Inhibitors in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome drug resistance. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs that exhibit significant synergistic anti-tumor effects when combined with traditional chemotherapy agents. This guide provides a comparative overview of the performance of various HDAC inhibitors in combination with chemotherapy, supported by experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research. While specific data for a compound designated "Hdac-IN-73" is not publicly available, this guide will focus on well-characterized HDAC inhibitors to illustrate the principles and potential of this therapeutic approach.
Mechanism of Synergy: How HDAC Inhibitors Augment Chemotherapy
Histone deacetylases are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes.[1] HDAC inhibitors counteract this by promoting histone acetylation, resulting in a more open chromatin state that allows for the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[1][2][3]
The synergistic effect of HDAC inhibitors with chemotherapy stems from multiple mechanisms:
-
Enhanced DNA Accessibility : By inducing a relaxed chromatin structure, HDAC inhibitors can increase the access of DNA-damaging chemotherapy agents, such as cisplatin (B142131) and doxorubicin (B1662922), to their targets.[1][4]
-
Impairment of DNA Repair : HDAC inhibitors can interfere with DNA repair mechanisms, making cancer cells more susceptible to the DNA damage induced by chemotherapy.[5]
-
Induction of Pro-apoptotic State : Treatment with HDAC inhibitors can sensitize cancer cells to chemotherapy by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.[5][6]
-
Reversal of Drug Resistance : The use of HDAC inhibitors at low doses may help reverse resistance to chemotherapeutic drugs.[7]
Comparative Efficacy of HDAC Inhibitor and Chemotherapy Combinations
Numerous preclinical and clinical studies have demonstrated the synergistic effects of combining HDAC inhibitors with various chemotherapy agents across different cancer types. The following table summarizes key quantitative data from these studies.
| HDAC Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference(s) |
| Vorinostat (SAHA) | Cisplatin | HeLa cervical cancer cells | Low concentrations of SAHA worked synergistically with cisplatin to induce greater cytotoxicity than either agent alone. The combination led to a significant increase in caspase-3 activation and apoptosis. | [6][8] |
| Vorinostat (SAHA) | Cisplatin | Oral squamous cell carcinoma cell lines | Concurrent SAHA therapy enhanced tumor cell sensitivity to subtoxic doses of cisplatin, with the combination synergistically inducing cytotoxicity and apoptosis. | [9] |
| Vorinostat (SAHA) | Doxorubicin | Triple-negative breast cancer (in vivo) | The combination enhanced the inhibitory effect on cancer cell proliferation, suppressed cancer cell stemness, and inhibited tumor metastasis. | [10] |
| Quisinostat | Doxorubicin | Breast cancer stem cells (CSCs) and non-CSCs | Quisinostat potentiated doxorubicin-induced cytotoxicity in both breast CSCs and non-CSCs across different breast cancer subtypes. | [11] |
| PCI-24781 | Cisplatin | Soft tissue sarcoma (STS) cell lines and in vivo mouse models | The combination of this potent HDAC class I and II inhibitor with low-dose cisplatin exhibited synergistic anti-STS activity in vitro and in vivo. | [6] |
| Tasquinimod (HDAC4 inhibitor) & PCI-34051 (HDAC8 inhibitor) | Doxorubicin | SJSA-1 osteosarcoma cells (2D and 3D models) | The combination treatment significantly reduced cell viability and spheroid volume, and markedly enhanced the apoptotic response compared to doxorubicin alone. | [12] |
| Trichostatin A (TSA) | Cisplatin | Bladder cancer cells | TSA synergistically enhanced the antitumor response of cisplatin and was able to re-sensitize cisplatin-resistant bladder cancer cells. | [9] |
| Valproic Acid (VPA) | Cisplatin and Etoposide (B1684455) | Melanoma cells | VPA induced apoptosis and upregulated p16INK4A, thereby sensitizing melanoma cells to cisplatin and etoposide treatment. | [9] |
Experimental Protocols
Reproducibility and standardization are crucial in research. The following are detailed methodologies for key experiments commonly used to evaluate the synergistic effects of HDAC inhibitors and chemotherapy.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with varying concentrations of the HDAC inhibitor, the chemotherapy drug, and the combination of both for 24, 48, or 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment : Treat cells with the HDAC inhibitor, chemotherapy agent, or the combination for the desired time period.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Synergy
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of an HDAC inhibitor and a chemotherapy agent.
Caption: Workflow for evaluating drug synergy.
Key Signaling Pathways Affected by HDAC Inhibitor and Chemotherapy Combination
The synergistic effect of HDAC inhibitors and chemotherapy is mediated through the modulation of several key signaling pathways involved in cell survival, apoptosis, and DNA repair.
Caption: Signaling pathways in drug synergy.
Conclusion
The combination of HDAC inhibitors with conventional chemotherapy represents a compelling strategy to enhance therapeutic outcomes in cancer treatment.[1] Preclinical data strongly support the synergistic interactions between these two classes of drugs, driven by complementary mechanisms of action. While the clinical application of these combinations is still under investigation, the evidence presented in this guide underscores the significant potential of this approach. Future research should focus on identifying predictive biomarkers to determine which patients are most likely to benefit from specific HDAC inhibitor-chemotherapy combinations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 10. The combination of the HDAC1 inhibitor SAHA and doxorubicin has synergic efficacy in triple negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase (HDAC) inhibitors and doxorubicin combinations target both breast cancer stem cells and non-stem breast cancer cells simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Hdac-IN-73 and Romidepsin for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two histone deacetylase inhibitors: the novel compound Hdac-IN-73 and the clinically approved drug romidepsin (B612169).
This guide provides a comprehensive comparison of this compound and romidepsin, focusing on their mechanisms of action, target specificities, and preclinical data. The information is presented to aid in the evaluation of their potential as therapeutic agents. All quantitative data are summarized in clear, structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
I. Introduction to this compound and Romidepsin
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant interest in cancer therapy. By inhibiting HDAC enzymes, these compounds can alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Romidepsin (also known as FK228 or Istodax®) is a potent, bicyclic depsipeptide that acts as a prodrug.[1][2] Following cellular uptake, its disulfide bond is reduced, revealing a thiol group that chelates the zinc ion in the active site of Class I HDACs, leading to their inhibition.[1][2] Romidepsin is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1]
This compound (also referred to as compound P-503) is a more recently identified HDAC inhibitor.[3] While comprehensive data on its isoform selectivity is not as widely available as for romidepsin, initial studies have characterized its inhibitory activity against HDAC1 and HDAC6 and demonstrated its antiproliferative effects in colon cancer models.[3]
II. Comparative In Vitro Performance
The following tables summarize the available quantitative data for this compound and romidepsin, providing a basis for comparing their potency and cellular effects. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| Compound | HDAC1 | HDAC2 | HDAC4 | HDAC6 |
| This compound | 0.17 µM[3] | Not Available | Not Available | 0.49 µM[3] |
| Romidepsin | 3.6 nM[4], 36 nM[5] | 47 nM[5] | 510 nM[5] | 1.4 µM[5] |
Table 2: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HCT116 | Colon Cancer | 0.24 µM (48h)[3] |
| Romidepsin | HCT116 | Colon Cancer | Not explicitly found for HCT116, but potent in various cancer cell lines in the low nM range. |
III. Mechanism of Action and Cellular Effects
Both this compound and romidepsin function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in a more open chromatin structure, allowing for the transcription of genes that can induce anti-cancer effects.
Romidepsin is known to be a potent inhibitor of Class I HDACs (HDAC1 and HDAC2), with weaker activity against some Class II HDACs.[5][6] This selectivity for Class I HDACs is believed to be a key contributor to its therapeutic efficacy. Inhibition of HDACs by romidepsin leads to the acetylation of both histone and non-histone proteins, which can induce cell cycle arrest (often at the G2/M phase), promote apoptosis, and inhibit angiogenesis.[5]
This compound has demonstrated inhibitory activity against HDAC1 (a Class I HDAC) and HDAC6 (a Class IIb HDAC).[3] In HCT116 colon cancer cells, this compound has been shown to:
-
Inhibit cell proliferation.[3]
-
Induce apoptosis.[3]
-
Cause cell cycle arrest at the G2/M phase.[3]
-
Increase the acetylation of histone H3 and α-tubulin.[3]
The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like this compound and romidepsin.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare HDAC inhibitors.
A. HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (this compound, romidepsin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer. Include wells with enzyme and DMSO (vehicle control) and wells without enzyme (background control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds (this compound, romidepsin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include wells with cells and DMSO (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
C. Western Blot for Histone and Tubulin Acetylation
This technique is used to detect changes in the acetylation status of specific proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets and quantify the protein concentration.
-
Prepare protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
E. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry, measuring the PI fluorescence.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates a typical experimental workflow for comparing HDAC inhibitors.
V. In Vivo Data
Romidepsin has undergone extensive in vivo and clinical evaluation. It is administered intravenously and has demonstrated significant antitumor activity in various hematological malignancies.[1]
This compound has been evaluated in an HCT116 colon cancer xenograft model in mice. At a dose of 5 mg/kg administered intraperitoneally every two days, it demonstrated notable antitumor activity. However, this was accompanied by significant toxicity, as indicated by weight loss.[3] Further investigation into the therapeutic window and optimal dosing of this compound is warranted.
VI. Conclusion
This guide provides a comparative overview of this compound and romidepsin based on currently available data. Romidepsin is a well-characterized, potent Class I HDAC inhibitor with proven clinical efficacy. This compound is a newer compound with demonstrated in vitro and in vivo anti-cancer activity, although its full HDAC isoform selectivity profile remains to be elucidated.
Key Points of Comparison:
-
Potency: Romidepsin exhibits potent inhibition of Class I HDACs in the nanomolar range, while the reported IC50 values for this compound against HDAC1 are in the sub-micromolar range.
-
Selectivity: Romidepsin is considered a Class I selective HDAC inhibitor. The complete isoform selectivity of this compound is not yet fully characterized, with data currently available for HDAC1 and HDAC6.
-
Cellular Effects: Both compounds induce cell cycle arrest and apoptosis in cancer cells, consistent with their function as HDAC inhibitors.
-
In Vivo Activity: Both have shown antitumor activity in vivo, although toxicity has been noted for this compound at the tested dose.
Further research is required to fully understand the therapeutic potential of this compound, particularly concerning its broader HDAC isoform selectivity and in vivo safety profile. This information will be crucial for determining its potential advantages, if any, over established HDAC inhibitors like romidepsin. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-73 and Belinostat: A Comparative Analysis of Two Histone Deacetylase Inhibitors
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a side-by-side comparison of a novel research compound, Hdac-IN-73, and the FDA-approved drug Belinostat. Due to the limited publicly available data for this compound, a comprehensive, direct comparison of performance with extensive supporting experimental data is not feasible at this time. This guide summarizes the currently available information on both compounds to aid researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and Belinostat are histone deacetylase inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, leading to a more relaxed chromatin structure and the reactivation of silenced genes, including tumor suppressor genes. This can result in cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][2][3]
Belinostat (also known as PXD101) is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC isoforms.[2][3] It is approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and the modulation of various signaling pathways, including the Wnt/β-catenin and PKC pathways in certain cancers.[1]
This compound (also known as compound P-503) is a more recently described HDAC inhibitor. Based on the limited available data, it shows inhibitory activity against at least HDAC1 and HDAC6. Its anticancer effects have been observed in colon cancer cell lines, where it induces apoptosis and cell cycle arrest at the G2/M phase.
Comparative Data
A direct, comprehensive comparison of the inhibitory activity and cellular effects of this compound and Belinostat is hampered by the lack of a complete public dataset for this compound. The following tables summarize the available quantitative data.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC6 (nM) | Other HDAC Isoforms | Source |
| This compound | 170 | 490 | Data not available | |
| Belinostat | Data not available in a comparable format | Data not available in a comparable format | Pan-HDAC inhibitor with a general IC50 of 27 nM in HeLa cell extracts | [4] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | HCT116 (Colon) | 0.24 | |
| Belinostat | HCT116 (Colon) | 0.2 - 0.66 | [5] |
| A2780 (Ovarian) | 0.2 - 0.66 | [5] | |
| HT29 (Colon) | 0.2 - 0.66 | [5] | |
| WIL (Lymphoma) | 0.2 - 0.66 | [5] | |
| CALU-3 (Lung) | 0.2 - 0.66 | [5] | |
| MCF7 (Breast) | 0.2 - 0.66 | [5] | |
| PC3 (Prostate) | 0.2 - 0.66 | [5] | |
| HS852 (Melanoma) | 0.2 - 0.66 | [5] | |
| 5637 (Bladder) | 1.0 | [6] | |
| T24 (Bladder) | 3.5 | [6] | |
| J82 (Bladder) | 6.0 | [6] | |
| RT4 (Bladder) | 10 | [6] |
Signaling Pathways and Cellular Effects
Belinostat
Belinostat's action as a pan-HDAC inhibitor leads to a wide range of cellular effects. It can induce apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[1] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Belinostat also induces cell cycle arrest, often through the upregulation of cell cycle inhibitors like p21.[1] In prostate cancer cells, Belinostat has been shown to stimulate the expression of Bax and Bcl-XS, cytochrome c, and caspase-3 activity, while reducing levels of the anti-apoptotic proteins Bcl-2 and Bcl-XL.[7]
References
- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Hdac-IN-73: A Comparative Analysis in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hdac-IN-73 with other HDAC Inhibitors.
This guide provides a comparative overview of the preclinical efficacy of this compound, a novel histone deacetylase (HDAC) inhibitor, in the context of other established HDAC inhibitors. While direct comparative studies of this compound in patient-derived xenograft (PDX) models are not currently available in the public domain, this document synthesizes the existing data from a cell line-derived xenograft model and contrasts it with the performance of other HDAC inhibitors in more clinically relevant PDX models of colorectal cancer.
Executive Summary
This compound (also known as compound P-503) is a potent inhibitor of HDAC1 and HDAC6. Preclinical data in a human colon cancer cell line-derived xenograft model demonstrated its superior tumor growth inhibition compared to Vorinostat (SAHA) and Trichostatin A (PsA). However, it is noteworthy that this compound also exhibited higher toxicity at the tested dosage in this model. In the absence of direct PDX data for this compound, this guide leverages published data from other HDAC inhibitors, such as Panobinostat and Belinostat, in colorectal cancer PDX models to provide a broader perspective on the potential of HDAC inhibition in this indication.
Mechanism of Action: Targeting Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby suppressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.
HDAC inhibitors, like this compound, work by blocking the activity of these enzymes. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the re-expression of silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Comparative Efficacy in Preclinical Models
The following tables summarize the available quantitative data for this compound and other selected HDAC inhibitors. It is critical to note the differences in the preclinical models used, which can significantly influence treatment outcomes.
In Vitro IC50 Values
| Compound | Target HDACs | Cell Line | IC50 (µM) |
| This compound | HDAC1, HDAC6 | HCT116 (Colon) | 0.17 (HDAC1), 0.49 (HDAC6) |
| Panobinostat | Pan-HDAC | Multiple Colon Cancer Lines | Low nanomolar range |
| Belinostat | Pan-HDAC | HCT116 (Colon) | Not specified |
| Vorinostat (SAHA) | Pan-HDAC | HCT116 (Colon) | 1.64[1] |
In Vivo Antitumor Activity
| Compound | Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Cell Line-Derived Xenograft | Colon (HCT116) | 5 mg/kg; i.p.; every 2 days for 26 days | 74.6% TGI (Note: significant body weight loss observed) |
| Panobinostat | Patient-Derived Xenograft | Colon | 15 mg/kg; i.v.; 5x, 2x, 3x per week over 3 weeks | Significant tumor growth inhibition and regression[2] |
| Belinostat | Patient-Derived Tumor Organoids | Colon | Not specified | Significant reduction in cell viability |
| Vorinostat (SAHA) | Cell Line-Derived Xenograft | Colon (HCT116) | 10 mg/kg | 13.1% TGI |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols based on the available literature for studies involving HDAC inhibitors in xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: A small fragment of the tumor tissue (typically 20-30 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then excised, fragmented, and re-implanted into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Drug Efficacy Studies
-
Animal Grouping: Once PDX tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and comparators are administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral). The vehicle control group receives the drug solvent.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., histone acetylation) or apoptosis (e.g., cleaved caspase-3).
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anticancer effects by modulating a variety of signaling pathways involved in cell survival, proliferation, and apoptosis. The re-expression of tumor suppressor genes like p21 and p53 is a key event. Additionally, HDAC inhibitors can affect other non-histone proteins, influencing pathways such as PI3K/Akt and Wnt/β-catenin.
Conclusion and Future Directions
This compound demonstrates potent in vitro and in vivo antitumor activity in a colon cancer cell line-derived xenograft model, appearing more effective than Vorinostat and Trichostatin A in this specific context. However, the observed toxicity warrants further investigation into its therapeutic window.
The major gap in the current understanding of this compound is the lack of data in patient-derived xenograft models. PDX models are considered more predictive of clinical outcomes as they better recapitulate the heterogeneity and microenvironment of human tumors.[3][4][5] Therefore, future studies should prioritize evaluating this compound in a panel of well-characterized colorectal cancer PDX models. A direct head-to-head comparison with other clinically relevant HDAC inhibitors like Panobinostat and Belinostat within the same PDX models would be invaluable for accurately positioning this compound in the landscape of HDAC-targeted therapies. Such studies would provide a more robust assessment of its potential as a novel anticancer agent for colorectal cancer.
References
- 1. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. Patient-derived xenograft models: a revolution in colorectal cancer research - ecancer [ecancer.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hdac-IN-73
This document provides crucial safety and logistical guidance for the proper disposal of Hdac-IN-73, a potent histone deacetylase (HDAC) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The following protocols are intended for researchers, scientists, and drug development professionals engaged in laboratory work involving this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the available resources. The following disposal procedures are based on established best practices for the handling and disposal of hazardous chemical waste and guidelines for similar HDAC inhibitors. It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and any other necessary protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
-
Waste Identification and Segregation:
-
All unused or waste this compound must be classified as hazardous chemical waste.
-
Any materials that have come into contact with this compound, including empty containers, pipette tips, gloves, and other consumables, must also be segregated as hazardous waste.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including residual this compound and contaminated items, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and properly labeled hazardous liquid waste container. The solvent used should be identified on the label.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and a list of its components and concentrations if it is in a solution. Do not use abbreviations or chemical formulas.[1]
-
Indicate the primary hazards (e.g., "Toxic").
-
Record the date when waste was first added to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container remains closed at all times, except when adding waste.[1]
-
Store the this compound waste container away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.[1]
-
-
Disposal Method:
-
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Do not dispose of this chemical into the environment, down the drain, or in the regular trash.
-
-
Empty Container Disposal:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove any chemical residue.[1]
-
The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.[1]
-
After being thoroughly triple-rinsed and air-dried in a ventilated area (such as a fume hood), the container may be disposed of in the regular laboratory trash, but only after the label has been completely defaced or removed.[1]
-
Spill and Accidental Release Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Containment: Prevent the material from spreading or entering drains.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop up the material and place it into a sealed, labeled container for disposal as hazardous waste. Avoid generating dust.
-
Liquid Spills: Absorb the spill with an inert material such as sand or vermiculite. Place the absorbent material into a sealed, labeled container for disposal.
-
-
Decontamination: Thoroughly clean the spill area with a suitable decontamination solution. All cleaning materials must also be disposed of as hazardous waste.
This compound Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Data |
| CAS Number | 2323571-16-8[2] |
| Molecular Formula | C₂₂H₂₄Br₂N₄O₆Se₂[2] |
| Appearance | Solid |
| Storage Conditions | -20°C[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hdac-IN-73
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hdac-IN-73. The following procedural steps are designed to ensure the safe handling of this potent histone deacetylase (HDAC) inhibitor from receipt to disposal. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential, treating it as a hazardous chemical with potential toxicological properties that are not yet fully characterized.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE). All handling of this compound should be performed with the appropriate PPE to minimize the risk of inhalation, skin contact, and eye exposure.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE |
| Receiving and Unpacking | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[3] - Lab coat or disposable gown[4] - Safety glasses with side shields or goggles[2] |
| Weighing and Aliquoting (Solid Form) | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[3] - Disposable gown, impermeable, long-sleeved, and back-closing[3] - Safety goggles or a face shield - N95 or higher-rated respirator (if not handled in a containment primary engineering control)[3][5] |
| Solution Preparation and Handling | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[3] - Impermeable, disposable gown[3] - Safety goggles and face shield |
| Spill Cleanup | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[3] - Impermeable, disposable gown[3] - Safety goggles and face shield - N95 or higher-rated respirator[3] - Chemical-resistant shoe covers |
| Waste Disposal | - Two pairs of chemotherapy-tested gloves (ASTM D6978)[3] - Impermeable, disposable gown[3] - Safety goggles |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department. When unpacking, wear appropriate PPE as outlined in Table 1. This compound should be stored at -20°C in a designated and clearly labeled area for potent compounds.[6]
Engineering Controls: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder or aerosols.[1][2]
Preparation of Solutions: When preparing solutions, use a dedicated set of equipment (e.g., spatulas, weighing paper, tubes). Before removing the container from storage, allow it to equilibrate to room temperature to prevent condensation. Work on a disposable, absorbent bench liner to contain any potential spills.
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering.[2] Wearing the appropriate PPE for spill cleanup (see Table 1), cover liquid spills with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid generating dust. Collect all contaminated materials into a sealed, labeled hazardous waste container.[2] Decontaminate the spill area according to your institution's approved procedures.
Disposal Plan
The disposal of this compound and all associated waste must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[2][7]
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, pipette tips, weighing paper, and empty vials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and properly labeled hazardous liquid waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.
Container Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[2] Store waste containers in a designated, secure area away from incompatible materials.[2][7]
Disposal of Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.[1] After triple-rinsing and air-drying in a ventilated area, the container may be disposed of in the regular laboratory trash, with the label fully defaced or removed.[1]
Table 2: this compound Disposal Summary
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Leak-proof, dedicated container | "Hazardous Waste", "this compound" | Collect all contaminated solids. Seal container when not in use. |
| Liquid Waste | Compatible, dedicated container | "Hazardous Waste", "this compound", Solvent(s) | Collect all solutions and rinsates. Do not mix with other waste streams. |
| Empty Vials | Regular trash (after decontamination) | Deface or remove original label | Triple-rinse with appropriate solvent, collect rinsate as hazardous waste. |
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. setheisenberg.net [setheisenberg.net]
- 5. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
